5-(2,3-Dichlorophenyl)furan-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2,3-dichlorophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O2/c12-9-3-1-2-8(11(9)13)10-5-4-7(6-14)15-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXHLUMKJNNXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351067 | |
| Record name | 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106827-26-3 | |
| Record name | 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2,3-dichlorophenyl)furan-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde
CAS Number: 106827-26-3
This technical guide provides an in-depth overview of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde, targeting researchers, scientists, and professionals in drug development. The document outlines the compound's chemical properties, a detailed synthesis protocol, and its reported biological activities, including potential mechanisms of action.
Chemical and Physical Properties
This compound is a furan derivative characterized by a dichlorophenyl substituent at the 5-position of the furan ring and a carbaldehyde group at the 2-position.[1] The presence of chlorine atoms on the phenyl ring enhances the compound's lipophilicity and is suggested to influence its biological activity.[1]
| Property | Value | Source |
| CAS Number | 106827-26-3 | [2] |
| Molecular Formula | C₁₁H₆Cl₂O₂ | [2] |
| Molecular Weight | 241.07 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=O | [2] |
| InChI Key | DFXHLUMKJNNXSE-UHFFFAOYSA-N | [2] |
Synthesis Protocol
A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. In this case, 5-bromo-2-furaldehyde is coupled with 2,3-dichlorophenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
5-bromo-2-furaldehyde
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])[3]
-
Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))[3]
-
Solvent system (e.g., 1,4-Dioxane/water or Dimethoxyethane)[3][5]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a round-bottom flask, add 5-bromo-2-furaldehyde (1 equivalent), 2,3-dichlorophenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) multiple times to ensure an inert atmosphere.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Data (Expected)
Expected ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aldehydic-H | 9.6-9.8 | s |
| Phenyl-H | 7.3-7.8 | m |
| Furan-H | 7.0-7.5 | d, d |
Expected ¹³C NMR Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 175-180 |
| C-Cl (Phenyl) | 130-140 |
| C-H (Phenyl) | 125-135 |
| C-O (Furan) | 150-160 |
| C-C (Furan) | 110-125 |
Expected FTIR Data
| Functional Group | Wavenumber (cm⁻¹) |
| C=O Stretch (Aldehyde) | 1670-1700 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-O Stretch (Furan) | 1000-1300 |
| C-Cl Stretch | 600-800 |
Biological Activity and Experimental Protocols
This compound has been identified as a compound with potential therapeutic applications, including urease inhibition, antimicrobial, and antitumor activities.[1]
Urease Inhibition
The compound has shown potential as a urease inhibitor.[1] Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in pathologies associated with Helicobacter pylori infections.
Experimental Protocol: Urease Inhibition Assay (General)
-
Prepare a solution of urease enzyme in a suitable buffer.
-
Prepare various concentrations of the test compound, this compound.
-
In a 96-well plate, add the urease solution to wells containing the test compound and a standard inhibitor (e.g., thiourea).
-
Pre-incubate the plate at a controlled temperature.
-
Initiate the reaction by adding a urea solution.
-
Measure the production of ammonia over time using a colorimetric method (e.g., Nessler's reagent).
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Antimicrobial Activity
The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]
Experimental Protocol: Broth Microdilution Method (General)
-
Prepare a standardized inoculum of the target bacteria.
-
Serially dilute the test compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits bacterial growth.
Antitumor Activity
Cytotoxic effects on cancer cell lines have been observed, suggesting potential for anticancer therapies.[1]
Experimental Protocol: MTT Cytotoxicity Assay (General)
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Hypothetical Mechanism of Action
The biological activities of this compound are likely attributed to the reactivity of its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues, such as cysteine or histidine, in the active sites of enzymes or on the surface of proteins, leading to their inhibition.[1] The dichlorophenyl and furan moieties contribute to the molecule's overall lipophilicity and steric properties, which can influence its binding affinity and specificity to biological targets.[1]
References
- 1. This compound | 106827-26-3 | Benchchem [benchchem.com]
- 2. This compound | C11H6Cl2O2 | CID 689533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2,3-Dichlorophenylboronic acid | 151169-74-3 | FD37800 [biosynth.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. 2,3-Dichlorophenylboronic acid 151169-74-3 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde
This whitepaper provides a detailed overview of the molecular structure, properties, synthesis, and potential applications of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.
Introduction
This compound belongs to the furan class of organic compounds, which are five-membered aromatic rings containing one oxygen atom.[1] Furan derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] This specific molecule is characterized by a furan ring substituted with a reactive carbaldehyde (aldehyde) group and a 2,3-dichlorophenyl moiety. These features make it a valuable intermediate for synthesizing more complex molecules and a subject of investigation for its own therapeutic potential.[3][4]
Molecular Structure and Physicochemical Properties
The core structure consists of a central furan ring. An aldehyde group (-CHO) is attached at the C2 position, and a 2,3-dichlorophenyl group is attached at the C5 position. The presence of two chlorine atoms on the phenyl ring significantly influences the molecule's lipophilicity and electronic properties, which can enhance its biological activity.[3]
Structural Identifiers and Properties
The key identifiers and computed physicochemical properties of the molecule are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| CAS Number | 106827-26-3 | [5][6] |
| Molecular Formula | C₁₁H₆Cl₂O₂ | [5][6] |
| Molecular Weight | 241.07 g/mol | [5][6] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=O | [5] |
| InChIKey | DFXHLUMKJNNXSE-UHFFFAOYSA-N | [5] |
| XLogP3 | 3.7 | [5] |
| Appearance | White to yellow to orange solid (based on similar compounds) | [4] |
Synthesis
While specific synthesis routes for this compound are not detailed in the provided results, a common and plausible method for creating 5-aryl-furan-2-carbaldehydes is the Meerwein arylation. This reaction involves an aromatic diazonium salt reacting with an activated alkene, in this case, furfural, catalyzed by a copper salt.
General Synthesis Workflow
The synthesis process can be generalized into the following steps:
-
Diazotization : An aromatic amine (2,3-dichloroaniline) is converted into a diazonium salt using nitrous acid.
-
Meerwein Arylation : The resulting diazonium salt is reacted with furfural in the presence of a copper(II) catalyst.
-
Workup and Purification : The crude product is isolated, washed, and purified, typically through recrystallization or column chromatography.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure of the synthesized compound. While specific spectra for this molecule are not provided, the expected characteristics can be inferred.
| Spectroscopy Type | Expected Characteristics |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.6 ppm. - Furan ring protons as two doublets between δ 6.5-7.7 ppm. - Aromatic protons on the dichlorophenyl ring appearing as multiplets in the aromatic region (δ 7.2-7.8 ppm). |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 177-180 ppm. - Signals for the furan ring carbons between δ 110-155 ppm. - Signals for the dichlorophenyl ring carbons, including two C-Cl carbons, in the aromatic region. |
| IR (Infrared) | - Strong C=O stretching vibration for the aldehyde around 1660-1700 cm⁻¹. - C-O-C stretching of the furan ring. - C-Cl stretching bands in the fingerprint region. |
| Mass Spec (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight (m/z ≈ 240), showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |
Biological Activity and Therapeutic Potential
The therapeutic potential of this compound has been explored in several contexts.[3] The furan scaffold is a well-established pharmacophore, and the specific substituents on this molecule confer notable biological activities.
-
Urease Inhibition : The compound has demonstrated strong potential as a urease inhibitor, with IC₅₀ values lower than reference drugs. This suggests its utility in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.[3]
-
Antimicrobial Activity : It has exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]
-
Antitumor Activity : Cytotoxic effects against cancer cell lines have been observed, indicating that it warrants further investigation as a potential anticancer agent.[3] Furan derivatives are known to serve as starting points for tubulin polymerization inhibitors.[7]
The mechanism of action often involves the aldehyde group, which can form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in the active sites of enzymes, leading to their inhibition.[3]
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the compound's biological efficacy.
-
Dichlorophenyl Group : The presence and position of the chlorine atoms enhance lipophilicity, which can improve cell membrane penetration. The substitution pattern (2,3-dichloro) is critical for specific binding interactions with target proteins.[3]
-
Furan Ring : The furan ring acts as a rigid scaffold, positioning the phenyl and aldehyde groups in a specific orientation for optimal target engagement. Modifications to the furan ring can alter selectivity and potency.[3]
-
Aldehyde Group : As a key pharmacophoric feature, the aldehyde group is often involved in covalent bonding with the target. Replacing it could drastically change the mechanism of action.
Experimental Protocol: Urease Inhibition Assay
This section provides a generalized protocol for assessing the urease inhibitory activity of the title compound, based on common methodologies.
Objective: To determine the concentration of this compound required to inhibit 50% of urease activity (IC₅₀).
Materials:
-
Jack bean urease
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.4)
-
Nessler's reagent or Berthelot's reagent (for ammonia detection)
-
This compound (test compound)
-
Hydroxyurea or thiourea (positive control)
-
96-well microplate reader
Methodology:
-
Preparation of Solutions :
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in phosphate buffer to achieve a range of final concentrations.
-
Prepare urease solution in phosphate buffer.
-
Prepare urea solution in deionized water.
-
-
Assay Procedure :
-
In a 96-well plate, add 25 µL of the test compound solution (or control/blank) to each well.
-
Add 25 µL of the urease solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of urea solution to each well.
-
Incubate the mixture at 37°C for 30 minutes.
-
-
Ammonia Quantification :
-
Stop the reaction and measure the amount of ammonia produced using a colorimetric method (e.g., Nessler's or Berthelot's method).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for Nessler's reagent) using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the uninhibited control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.
-
Conclusion
This compound is a versatile heterocyclic compound with a well-defined molecular structure that confers significant biological activity. Its potential as a urease inhibitor, antimicrobial, and antitumor agent makes it a promising lead for further optimization in drug development. The presence of a reactive aldehyde group and a dichlorinated phenyl ring provides a strong foundation for structure-activity relationship studies aimed at enhancing potency and selectivity. This technical guide summarizes the core chemical and biological aspects of the compound, highlighting its importance for researchers in the pharmaceutical sciences.
References
- 1. ijabbr.com [ijabbr.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 106827-26-3 | Benchchem [benchchem.com]
- 4. 5-(3-Chlorophenyl)furan-2-carbaldehyde [myskinrecipes.com]
- 5. This compound | C11H6Cl2O2 | CID 689533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the synthetic compound 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a halogenated aromatic aldehyde with a furan core. Its structure suggests potential for various chemical transformations and biological activities.
Identifiers and General Properties
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 106827-26-3 | [PubChem][1] |
| Molecular Formula | C₁₁H₆Cl₂O₂ | [Santa Cruz Biotechnology][2] |
| Molecular Weight | 241.07 g/mol | [Santa Cruz Biotechnology][2] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=O | [PubChem][1] |
| InChI Key | DFXHLUMKJNNXSE-UHFFFAOYSA-N | [PubChem][1] |
Physicochemical Data
| Property | Value | Notes | Source |
| Melting Point | 64-66 °C (for 5-(3-(Trifluoromethyl)phenyl)furan-2-carbaldehyde) | Experimental value for a related compound. The 2,3-dichloro isomer is expected to be a solid at room temperature. | [Chongqing Chemdad Co., Ltd][3] |
| Boiling Point | 326.2 ± 42.0 °C (for 5-(3-(Trifluoromethyl)phenyl)furan-2-carbaldehyde) | Predicted value for a related compound. | [Chongqing Chemdad Co., Ltd][3] |
| logP (Predicted) | 3.7 | Indicates high lipophilicity, suggesting good membrane permeability but low aqueous solubility. | [PubChem][1] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents. | Based on the properties of furan-2-carbaldehyde and the predicted logP value. | [Solubility of Things][4] |
| Stability | The aldehyde group is susceptible to oxidation. | Storage under an inert atmosphere is recommended. | [Vulcanchem][5] |
Synthesis and Spectroscopic Characterization
Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, general synthetic routes for 5-arylfuran-2-carbaldehydes are well-established and can be adapted.
Representative Synthetic Protocols
Two common methods for the synthesis of 5-arylfuran-2-carbaldehydes are the Meerwein arylation and the Suzuki cross-coupling reaction.
2.1.1. Meerwein Arylation
This method involves the reaction of an aryldiazonium salt with furan-2-carbaldehyde, typically catalyzed by a copper salt.
-
Step 1: Diazotization of 2,3-dichloroaniline. 2,3-dichloroaniline is treated with a solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Step 2: Coupling with furan-2-carbaldehyde. The freshly prepared diazonium salt solution is then added to a mixture of furan-2-carbaldehyde and a copper(II) chloride catalyst in a suitable solvent, such as acetone or aqueous acetone. The reaction mixture is typically stirred at room temperature until the evolution of nitrogen gas ceases.
-
Step 3: Work-up and purification. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield this compound.
2.1.2. Suzuki Cross-Coupling
This palladium-catalyzed reaction couples an arylboronic acid with a halo-furan.
-
Step 1: Preparation of reactants. The required starting materials are 5-bromo-2-furaldehyde and 2,3-dichlorophenylboronic acid.
-
Step 2: Coupling reaction. A mixture of 5-bromo-2-furaldehyde, 2,3-dichlorophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or K₃PO₄) is heated in a suitable solvent system (e.g., toluene, 1,4-dioxane, or DME/water). The reaction is typically carried out under an inert atmosphere.
-
Step 3: Work-up and purification. After completion of the reaction, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Spectroscopic Data (Predicted and Analogous Compounds)
-
¹H NMR: A singlet corresponding to the aldehyde proton is expected around δ 9.8–10.0 ppm. Doublets for the furan protons would likely appear in the range of δ 6.5–7.5 ppm. The aromatic protons of the dichlorophenyl ring would also be present in the aromatic region.[5]
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde group is expected at approximately 1680 cm⁻¹.[5]
Biological Activity and Mechanism of Action
This compound and related compounds have shown promising biological activities, including urease inhibition, antimicrobial effects, and anticancer properties.
Urease Inhibition
Derivatives of 5-arylfuran-2-carbaldehyde have been identified as potent inhibitors of the urease enzyme.[6][7] The mechanism of inhibition is thought to involve the interaction of the furan ring and its substituents with the active site of the enzyme, which contains nickel ions.[8][9] The aldehyde functionality can also potentially form covalent bonds with nucleophilic residues in the enzyme's active site.
Antimicrobial Activity
Furan derivatives are known to possess a broad spectrum of antimicrobial activities.[10][11] The lipophilic nature of the dichlorophenyl group can enhance the compound's ability to penetrate bacterial cell membranes. The precise mechanism of action is not fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[10]
Anticancer Activity
Furan-containing compounds have demonstrated significant anticancer potential.[12][13] A structurally related compound, 5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde, has been shown to induce apoptosis in hepatocellular carcinoma (HepG2) cells through the activation of the mitochondrial pathway, as evidenced by the upregulation of caspases-3 and -7.[5] Furthermore, some furan derivatives have been found to inhibit aquaporin-1 (AQP1) ion channels, which are implicated in cancer cell migration and invasion.[14]
Based on studies of related furan derivatives, a plausible mechanism for the anticancer activity of this compound is the induction of apoptosis via the intrinsic (mitochondrial) pathway.
Experimental Protocols
The following are detailed protocols for the key biological assays relevant to the activities of this compound.
In Vitro Urease Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the urease enzyme.
-
Materials:
-
Urease enzyme solution
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.0)
-
Phenol reagent
-
Sodium hypochlorite solution
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Thiourea)
-
96-well microtiter plate
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of the urease enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 60 µL of the urea solution to each well.
-
Incubate the plate for 15 minutes at room temperature.
-
Measure the initial absorbance at 630 nm (pre-read).
-
To each well, add 60 µL of the phenol reagent followed by 100 µL of the sodium hypochlorite solution.
-
Incubate the plate for 30 minutes at room temperature in the dark to allow for color development.
-
Measure the final absorbance at 630 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell line (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compound dissolved in DMSO
-
96-well cell culture plate
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 8,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24 to 72 hours.
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for about 15 minutes.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC₅₀ value is determined from the dose-response curve.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]
-
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound dissolved in a suitable solvent
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a growth control well (bacteria in MHB without the compound) and a sterility control well (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion
This compound is a compound of significant interest for further investigation in the fields of medicinal chemistry and drug development. Its structural features and demonstrated biological activities against key therapeutic targets, such as urease and various cancer cell lines, warrant more in-depth studies to elucidate its precise mechanisms of action and to explore its potential as a lead compound for novel therapeutic agents. The provided protocols offer a foundation for the systematic evaluation of this and related furan derivatives.
References
- 1. This compound | C11H6Cl2O2 | CID 689533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 5-(3-TRIFLUOROMETHYL-PHENYL)-FURAN-2-CARBALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde () for sale [vulcanchem.com]
- 6. Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 12. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-Hydroxymethyl-Furfural and Structurally Related Compounds Block the Ion Conductance in Human Aquaporin-1 Channels and Slow Cancer Cell Migration and Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide details a proposed synthesis for 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde. As of the latest literature review, a specific, published protocol for this exact molecule has not been identified. The methodologies and data presented are based on established and widely reported synthetic routes for analogous 5-aryl-furan-2-carbaldehyde compounds.
Introduction
This compound is a halogenated aromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, combining a furan-2-carbaldehyde core with a dichlorophenyl moiety, makes it an interesting candidate for further functionalization and biological evaluation. Furan derivatives are known to exhibit a wide range of pharmacological activities, and the introduction of a dichlorophenyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of a proposed synthetic pathway, experimental protocol, and expected analytical data for this compound.
Proposed Synthetic Pathways
Several established methods for the synthesis of 5-aryl-furan-2-carbaldehydes can be adapted for the preparation of this compound. The most promising of these is the Suzuki-Miyaura cross-coupling reaction, which is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. An alternative, the Vilsmeier-Haack reaction, is also presented.
Primary Proposed Pathway: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate.[1][2] For the synthesis of the target molecule, this would involve the coupling of 5-bromo-furan-2-carbaldehyde with 2,3-dichlorophenylboronic acid.
Caption: Proposed Suzuki-Miyaura synthesis of the target compound.
Alternative Pathway: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds.[3][4][5][6][7] This pathway would first involve the synthesis of 2-(2,3-dichlorophenyl)furan, followed by its formylation at the 5-position using the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide). While viable, this two-step process may be less efficient than the direct Suzuki-Miyaura coupling.
Experimental Protocol (Proposed)
The following protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling reactions involving aryl bromides and arylboronic acids.[8]
Materials and Reagents
-
5-Bromo-furan-2-carbaldehyde
-
2,3-Dichlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Distilled water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl acetate (for chromatography elution)
Procedure
-
To a flame-dried round-bottom flask or pressure tube, add 5-bromo-furan-2-carbaldehyde (1.0 eq.), 2,3-dichlorophenylboronic acid (1.1-1.5 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane to the flask.
-
In a separate container, prepare a 2 M aqueous solution of potassium carbonate.
-
Add the aqueous potassium carbonate solution to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.
Quantitative Data (Predicted)
The following table summarizes the key quantitative data for the proposed synthesis.
| Parameter | Value | Notes |
| Molecular Formula | C₁₁H₆Cl₂O₂ | |
| Molecular Weight | 241.07 g/mol | |
| Reactant Molar Ratios | 1 : 1.2 : 0.03 : 2 | 5-bromo-furan-2-carbaldehyde : 2,3-dichlorophenylboronic acid : Pd(PPh₃)₄ : K₂CO₃ (representative) |
| Theoretical Yield | Based on limiting reagent | Assuming 5-bromo-furan-2-carbaldehyde is the limiting reagent. |
| Expected Yield | 60-90% | Based on reported yields for analogous Suzuki-Miyaura coupling reactions.[2] |
| Appearance | Expected to be a solid | Many 5-aryl-furan-2-carbaldehydes are crystalline solids. |
Spectroscopic Data (Predicted)
The following tables provide predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions are based on the known spectra of furan-2-carbaldehyde[9][10][11] and related 5-aryl derivatives, with adjustments for the electronic effects of the dichlorophenyl substituent.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~9.7 | s | 1H | -CHO | Aldehyde proton. |
| ~7.6-7.7 | d | 1H | Phenyl C6-H | |
| ~7.3-7.4 | t | 1H | Phenyl C5-H | |
| ~7.2-7.3 | d | 1H | Phenyl C4-H | |
| ~7.2 | d | 1H | Furan C3-H | |
| ~6.8 | d | 1H | Furan C4-H |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~177 | -CHO | Aldehyde carbonyl carbon. |
| ~158 | Furan C5 | Carbon attached to the phenyl ring. |
| ~153 | Furan C2 | Carbon attached to the aldehyde group. |
| ~134 | Phenyl C1 | Carbon attached to the furan ring. |
| ~133 | Phenyl C-Cl | Carbon bearing a chlorine atom. |
| ~131 | Phenyl C-Cl | Carbon bearing a chlorine atom. |
| ~130 | Phenyl C-H | |
| ~128 | Phenyl C-H | |
| ~125 | Phenyl C-H | |
| ~122 | Furan C3 | |
| ~110 | Furan C4 |
Conclusion
This technical guide outlines a robust and feasible synthetic approach for the preparation of this compound, a compound of interest for further research and development. The proposed Suzuki-Miyaura cross-coupling protocol is based on well-established and reliable methodology. The provided quantitative and spectroscopic data, while predictive, offer a solid foundation for researchers undertaking the synthesis and characterization of this and related molecules. It is recommended that standard laboratory safety procedures be followed and that all reactions be carried out by trained personnel.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Showing Compound Fur-2-aldehyde (FDB004219) - FooDB [foodb.ca]
Technical Guide: Spectral Analysis of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectral data (NMR, IR, MS) for the compound 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde. Due to the absence of publicly available experimental spectra, this document presents predicted data based on the analysis of structurally similar compounds. It also includes detailed experimental protocols for the synthesis of the title compound and for the acquisition of its spectral data, alongside a workflow visualization for its synthesis and characterization.
Predicted Spectral Data
The spectral characteristics of this compound are predicted based on the known spectral data of furan-2-carbaldehyde and the influence of the 2,3-dichlorophenyl substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. Predictions are based on the analysis of furan-2-carbaldehyde and related substituted aromatic compounds.
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehyde-H | 9.7 - 9.8 | Singlet (s) | N/A |
| Furan-H (position 3) | 7.3 - 7.4 | Doublet (d) | J ≈ 3.7 |
| Furan-H (position 4) | 6.7 - 6.8 | Doublet (d) | J ≈ 3.7 |
| Phenyl-H | 7.3 - 7.7 | Multiplet (m) | N/A |
Note: The aldehydic proton is expected to be highly deshielded, appearing far downfield[1][2]. The furan protons will appear as doublets, and the protons on the dichlorophenyl ring will exhibit a complex multiplet pattern due to their coupling.
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 177 - 179 |
| Furan C2 | 152 - 154 |
| Furan C5 | 148 - 150 |
| Furan C3 | 122 - 124 |
| Furan C4 | 112 - 114 |
| Dichlorophenyl C (ipso) | 130 - 132 |
| Dichlorophenyl C-Cl | 133 - 135 |
| Dichlorophenyl C-H | 127 - 131 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H Stretch | 2830 - 2860 and 2720 - 2750 | Medium |
| Carbonyl (C=O) Stretch | 1670 - 1690 | Strong |
| Aromatic & Furan C=C Stretch | 1450 - 1600 | Medium to Strong |
| Furan C-O-C Stretch | 1020 - 1250 | Strong |
| C-Cl Stretch | 750 - 850 | Strong |
Note: The carbonyl (C=O) stretching frequency is lowered due to conjugation with the furan ring[1][3]. The presence of two distinct C-H stretching bands for the aldehyde proton is a characteristic feature[1][3][4].
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data (Ionization Mode: Electron Ionization, EI)
| m/z Value | Assignment | Notes |
| 240/242/244 | [M]⁺ (Molecular Ion) | The isotopic pattern (approx. 9:6:1 ratio) is characteristic of a molecule containing two chlorine atoms. |
| 239/241/243 | [M-H]⁺ | Loss of the aldehyde hydrogen radical. |
| 211/213/215 | [M-CHO]⁺ | Loss of the formyl radical, a common fragmentation for aldehydes. |
| 183/185 | [M-CHO-CO]⁺ | Subsequent loss of carbon monoxide from the [M-CHO]⁺ fragment. |
| 145 | [C₈H₄Cl]⁺ | Fragment corresponding to the dichlorophenyl moiety after further fragmentation. |
Note: The molecular ion peak cluster will be a key diagnostic feature due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). Alpha-cleavage (loss of H or CHO) is a predominant fragmentation pathway for aldehydes[5].
Experimental Protocols
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
A plausible and widely used method for the synthesis of 5-aryl-furan-2-carbaldehydes is the Suzuki-Miyaura cross-coupling reaction[6][7][8].
Reaction: 5-Bromofuran-2-carbaldehyde + 2,3-Dichlorophenylboronic acid → this compound
Materials and Reagents:
-
5-Bromofuran-2-carbaldehyde (1 equivalent)
-
2,3-Dichlorophenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.04 equivalents)
-
Potassium carbonate (K₂CO₃, 3 equivalents)
-
Toluene and Water (4:1 solvent mixture)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromofuran-2-carbaldehyde, 2,3-dichlorophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Add the degassed toluene and water solvent mixture via a syringe.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.
Spectral Analysis Protocols
2.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
-
Instrument: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
2.2.2. IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin solid film by dissolving a small amount of the compound (a few milligrams) in a volatile solvent like dichloromethane, applying a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate[9]. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the crystal.
-
Instrument: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Perform a background scan first, then scan the sample.
2.2.3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile[10]. Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.
-
Instrument: Use a mass spectrometer equipped with an Electron Ionization (EI) source. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Acquisition: Acquire the mass spectrum, scanning over a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragment ions[11][12].
Synthesis and Characterization Workflow
The following diagram illustrates the logical workflow from synthesis to spectral characterization for this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. www1.udel.edu [www1.udel.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Potential Research Areas for 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic heterocyclic compound, 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde, presents a promising scaffold for novel therapeutic agent development. Its structural motifs, a furan-2-carbaldehyde core substituted with a dichlorophenyl ring, suggest a high potential for diverse biological activities. This technical guide outlines key potential research areas for this compound, including its exploration as an anti-urease, antibacterial, and anticancer agent. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further investigation. The presented data, derived from existing literature on analogous compounds, serves as a benchmark for future studies.
Core Compound Profile
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₆Cl₂O₂
-
Molecular Weight: 241.07 g/mol
-
Structure:
-
A furan ring, a five-membered aromatic heterocycle containing one oxygen atom.
-
An aldehyde group (-CHO) at the 2-position of the furan ring.
-
A 2,3-dichlorophenyl group attached to the 5-position of the furan ring.
-
Potential Research Areas & Rationale
The unique combination of a furan-2-carbaldehyde moiety and a dichlorophenyl substituent provides a strong rationale for investigating this compound in several key therapeutic areas.
-
Urease Inhibition: Furan-containing compounds and their derivatives have demonstrated significant urease inhibitory activity. The presence of the dichlorophenyl group can enhance this activity through increased lipophilicity and specific interactions with the enzyme's active site. Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, making its inhibitors potential treatments for gastritis, peptic ulcers, and gastric cancer.
-
Antibacterial Activity: The furan nucleus is a well-established pharmacophore in antibacterial drug discovery. The dichlorophenyl substitution can further potentiate this activity. The lipophilic nature of the dichlorophenyl group can facilitate the compound's transport across bacterial cell membranes.
-
Anticancer Activity: Numerous furan derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The aldehyde group can participate in covalent interactions with biological macromolecules, while the dichlorophenyl moiety can contribute to binding affinity and selectivity for cancer-related targets.
Data Presentation: Benchmarking Biological Activity
The following tables summarize reported quantitative data for structurally similar compounds, providing a baseline for potential activity of this compound.
Table 1: Urease Inhibitory Activity of Related Furan Chalcone Derivatives
| Compound | Substitution on Phenyl Ring | IC₅₀ (µM) | Reference Compound (Thiourea) IC₅₀ (µM) |
| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one | 2,5-dichloro | 16.13 ± 2.45 | 21.25 ± 0.15 |
| 1-phenyl-3-[5-(3′,4′-dichlorophenyl) -2-furyl]-2- propen-1-one | 3,4-dichloro | 21.05 ± 3.2 | 21.25 ± 0.15 |
Data extrapolated from studies on furan chalcones to suggest the potential of the dichlorophenyl furan scaffold.
Table 2: Estimated Antibacterial Activity (MIC) of this compound
| Bacterial Strain | Type | Estimated MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 - 64 |
| Bacillus subtilis | Gram-positive | 32 - 128 |
| Escherichia coli | Gram-negative | 64 - 256 |
| Pseudomonas aeruginosa | Gram-negative | 128 - 512 |
Estimated values are based on the reported activities of other dichlorophenyl-substituted heterocyclic compounds and furan derivatives.
Table 3: Estimated Anticancer Activity (IC₅₀) of this compound
| Cancer Cell Line | Cancer Type | Estimated IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 10 - 50 |
| HeLa | Cervical Carcinoma | 15 - 60 |
| A549 | Lung Carcinoma | 20 - 75 |
| HepG2 | Hepatocellular Carcinoma | 25 - 100 |
Estimated values are based on the reported cytotoxicities of various furan-2-carbaldehyde derivatives and compounds with dichlorophenyl substitutions.
Experimental Protocols
Synthesis of this compound via Meerwein Arylation
This protocol describes a general method for the synthesis of 5-aryl-furan-2-carbaldehydes, which can be adapted for the target compound.
Materials:
-
2,3-Dichloroaniline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Furan-2-carbaldehyde
-
Copper(II) chloride (CuCl₂)
-
Acetone
-
Water
-
Ice
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Diazotization:
-
Dissolve 2,3-dichloroaniline (1 eq.) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1 eq.) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt solution.
-
-
Meerwein Arylation:
-
In a separate flask, dissolve furan-2-carbaldehyde (1.5 eq.) in acetone.
-
Add copper(II) chloride (0.1 eq.) to the furan-2-carbaldehyde solution.
-
Slowly add the freshly prepared diazonium salt solution to the furan-2-carbaldehyde solution at room temperature with vigorous stirring.
-
Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Urease Inhibition Assay
This protocol is based on the Berthelot alkaline phenol-hypochlorite method to quantify ammonia produced by urease activity.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
Thiourea (positive control)
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare stock solutions of the test compound and thiourea in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of the urease solution to each well and incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the urea solution to each well.
-
Incubate the plate at 37 °C for 30 minutes.
-
Add 50 µL of the phenol reagent and 50 µL of the alkali reagent to each well.
-
Incubate at 37 °C for 10 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
This compound (test compound)
-
Ciprofloxacin (positive control)
-
DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum:
-
Grow bacterial strains overnight in MHB.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Protocol:
-
Prepare serial two-fold dilutions of the test compound and ciprofloxacin in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
In Vitro Anticancer Activity Assay (MTT Assay)
This colorimetric assay measures cell viability based on the reduction of MTT by mitochondrial dehydrogenases.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
This compound (test compound)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and doxorubicin for 48 hours.
-
Include a vehicle control (DMSO).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Mandatory Visualizations
Signaling Pathways and Workflows
Conclusion and Future Directions
This compound represents a molecule of significant interest for further pharmacological investigation. The outlined research areas in urease inhibition, antibacterial, and anticancer activities are supported by a strong scientific rationale based on the activities of structurally related compounds. The provided experimental protocols offer a clear roadmap for researchers to undertake these investigations. Future research should focus on the synthesis and in-depth biological evaluation of this compound and its analogues to establish a comprehensive structure-activity relationship and to identify lead candidates for further preclinical development. Mechanistic studies to elucidate the specific molecular targets and signaling pathways involved in its biological activities will also be crucial for its advancement as a potential therapeutic agent.
An In-depth Technical Guide on the Safety and Handling of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde, a chemical intermediate with potential applications in pharmaceutical and agrochemical research. Due to its reactive nature as an aromatic aldehyde and a chlorinated heterocyclic compound, strict adherence to safety protocols is imperative. This document outlines the known hazards, proper handling and storage procedures, and emergency measures, and provides representative experimental protocols for its use in a laboratory setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for understanding its behavior and for safe handling.
| Property | Value |
| Molecular Formula | C₁₁H₆Cl₂O₂ |
| Molecular Weight | 241.07 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
| Appearance | Solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and associated hazard statements.
| GHS Classification | Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation (Category 2) |
| Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation (Category 2A) |
| Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |
| Warning | H335: May cause respiratory irritation. |
Precautionary Statements
The following precautionary statements should be strictly followed when handling this compound:
| Category | Precautionary Statement(s) |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in |
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic protocols for obtaining 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde, a valuable intermediate in the development of novel therapeutic agents and functional materials. The synthesis is approached via a robust two-step sequence involving a Suzuki-Miyaura cross-coupling reaction followed by a Vilsmeier-Haack formylation.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the formation of a carbon-carbon bond between a furan moiety and a 2,3-dichlorophenyl group via a palladium-catalyzed Suzuki-Miyaura coupling reaction. The resulting intermediate, 2-(2,3-Dichlorophenyl)furan, is then subjected to a Vilsmeier-Haack formylation to introduce the carbaldehyde functional group at the 5-position of the furan ring, yielding the final product.
Logical Workflow of the Synthesis
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Aryl-2-Furaldehydes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 5-aryl-2-furaldehydes, a critical structural motif in medicinal chemistry and materials science. The palladium-catalyzed cross-coupling reactions outlined herein offer efficient and versatile methods for the preparation of these valuable compounds.
Introduction
5-Aryl-2-furaldehydes are key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. Traditional synthetic routes can be costly and inefficient for large-scale production. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools to overcome these limitations, offering milder conditions, broader substrate scope, and improved yields. This document details two primary palladium-catalyzed methods: the direct C-H arylation of 2-furaldehyde and the Suzuki-Miyaura cross-coupling reaction.
Method 1: Direct C-H Arylation of 2-Furaldehyde
Direct C-H arylation represents a highly atom-economical approach for the synthesis of 5-aryl-2-furaldehydes, avoiding the pre-functionalization of the furan ring. This method involves the direct coupling of 2-furaldehyde with aryl halides.[1][2][3]
Reaction Scheme:
Caption: General scheme for the direct C-H arylation of 2-furaldehyde.
Experimental Protocol
A detailed protocol for the direct arylation of 2-furaldehyde is provided below, based on the work of McClure et al.[1]
Materials:
-
2-Furaldehyde
-
Aryl halide (e.g., 4-chloroiodobenzene)
-
Palladium(II) chloride (PdCl₂)
-
Tricyclohexylphosphine (Cy₃P)
-
Potassium acetate (KOAc)
-
Tetrabutylammonium bromide (Bu₄NBr)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a clean, dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add palladium(II) chloride (5 mol %), potassium acetate (4.2 mmol), and tetrabutylammonium bromide (2.1 mmol).
-
Add tricyclohexylphosphine (10 mol %) to the flask.
-
Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (18 mL).
-
Add 2-furaldehyde (3 equivalents) to the mixture.
-
The aryl halide (1 equivalent) is dissolved in DMF and added slowly to the reaction mixture over 10 hours using a syringe pump at 110 °C. The slow addition is crucial to minimize homocoupling of the aryl halide.[3]
-
The reaction is monitored by HPLC until completion.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-2-furaldehyde.
Quantitative Data Summary
The following table summarizes the yields obtained for the direct C-H arylation of 2-furaldehyde with various aryl halides.[1]
| Entry | Aryl Halide | Product | Yield (%)[1] |
| 1 | 4-Chloroiodobenzene | 5-(4-Chlorophenyl)-2-furaldehyde | 75 |
| 2 | 4-Bromoiodobenzene | 5-(4-Bromophenyl)-2-furaldehyde | 72 |
| 3 | 4-Iodotoluene | 5-(4-Methylphenyl)-2-furaldehyde | 68 |
| 4 | 4-Iodoanisole | 5-(4-Methoxyphenyl)-2-furaldehyde | 65 |
| 5 | 1-Iodo-4-nitrobenzene | 5-(4-Nitrophenyl)-2-furaldehyde | 55 |
Method 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. For the synthesis of 5-aryl-2-furaldehydes, this typically involves the coupling of an arylboronic acid with a 5-halo-2-furaldehyde derivative. A practical one-pot procedure has been developed where the requisite boronic acid is generated in situ from 2-furaldehyde diethyl acetal.[4][5]
Reaction Workflow
Caption: One-pot Suzuki-Miyaura synthesis of 5-aryl-2-furaldehydes.
Experimental Protocol
The following one-pot protocol for the Suzuki-Miyaura coupling is adapted from McClure et al.[5]
Materials:
-
2-Furaldehyde diethyl acetal
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium on carbon (10% Pd/C)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene
-
Hydrochloric acid (HCl)
Procedure:
-
In situ Boronic Acid Formation:
-
To a solution of 2-furaldehyde diethyl acetal (1 equivalent) in anhydrous THF at -40 °C under a nitrogen atmosphere, add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -30 °C.
-
Stir the mixture for 30 minutes at -40 °C.
-
Add triisopropyl borate (1.2 equivalents) dropwise, keeping the temperature below -30 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Cool the mixture to 0 °C and add aqueous HCl to hydrolyze the borate ester, forming the boronic acid in solution.
-
-
Suzuki-Miyaura Coupling:
-
To the solution containing the in situ generated boronic acid, add toluene, the aryl halide (1 equivalent), and an aqueous solution of potassium carbonate (3 equivalents).
-
Add 10% palladium on carbon (0.01-0.05 mol %).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously until the reaction is complete (monitor by HPLC).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water and brine.
-
The acetal protecting group is cleaved during the acidic workup or can be fully deprotected by stirring with aqueous HCl.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield the 5-aryl-2-furaldehyde.
-
Quantitative Data Summary
The following table presents the yields for the one-pot Suzuki-Miyaura synthesis of various 5-aryl-2-furaldehydes.[5]
| Entry | Aryl Halide | Product | Yield (%)[5] |
| 1 | 4-Bromoanisole | 5-(4-Methoxyphenyl)-2-furaldehyde | 85 |
| 2 | 4-Bromotoluene | 5-(4-Methylphenyl)-2-furaldehyde | 88 |
| 3 | 4-Chlorobromobenzene | 5-(4-Chlorophenyl)-2-furaldehyde | 82 |
| 4 | Methyl 4-bromobenzoate | 5-(4-Methoxycarbonylphenyl)-2-furaldehyde | 79 |
| 5 | 3-Bromopyridine | 5-(3-Pyridyl)-2-furaldehyde | 75 |
Concluding Remarks
The palladium-catalyzed synthesis of 5-aryl-2-furaldehydes via direct C-H arylation or Suzuki-Miyaura coupling offers significant advantages for researchers in drug development and materials science. The direct arylation method provides an atom-economical route, while the one-pot Suzuki protocol is highly practical and amenable to scale-up.[4] The choice of method will depend on the specific substrate, desired scale, and cost considerations. These detailed protocols and comparative data serve as a valuable resource for the efficient synthesis of this important class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective palladium-catalyzed arylation of 2-furaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Vilsmeier-Haack Formylation of Dichlorophenyl Furans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Vilsmeier-Haack formylation of dichlorophenyl-substituted furans. This reaction is a crucial method for the synthesis of key intermediates in medicinal chemistry and materials science, enabling the introduction of a formyl group onto the furan ring, which can be further elaborated.
Introduction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2] This electrophilic iminium salt then attacks the electron-rich furan ring, leading to the formation of an aldehyde after aqueous workup.[3] For dichlorophenyl-substituted furans, the electron-donating nature of the furan ring facilitates this electrophilic substitution, typically at the C5 position if the C2 position is occupied by the dichlorophenyl group.
Reaction Mechanism and Workflow
The Vilsmeier-Haack formylation of a dichlorophenyl furan proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates N,N-dimethylformamide to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich furan ring of the dichlorophenyl furan derivative attacks the electrophilic carbon of the Vilsmeier reagent. This step results in the formation of a cationic intermediate, with the positive charge delocalized over the furan ring.
-
Aromatization: A base, typically DMF from the reaction mixture, removes a proton from the furan ring to restore aromaticity, yielding an iminium salt intermediate.
-
Hydrolysis: Aqueous workup hydrolyzes the iminium salt to the final aldehyde product.
A generalized workflow for this process is outlined below, from reagent preparation to product isolation and purification.
Caption: General workflow for the Vilsmeier-Haack formylation of dichlorophenyl furans.
Experimental Protocols
The following protocols are generalized procedures for the Vilsmeier-Haack formylation of dichlorophenyl furans. The specific quantities and reaction parameters may need to be optimized for different substrates.
Materials and Reagents
-
Dichlorophenyl furan substrate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
General Protocol for Vilsmeier-Haack Formylation
This protocol is based on a general procedure for the formylation of electron-rich aromatic compounds.[1]
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the stirred DMF. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes. The formation of the Vilsmeier reagent is typically observed as a color change or the formation of a solid.
-
-
Formylation Reaction:
-
Dissolve the dichlorophenyl furan substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or an appropriate solvent like 1,2-dichloroethane.
-
Add the solution of the substrate dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight, and in some cases, gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.[3]
-
-
Work-up Procedure:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium acetate until the pH is between 6 and 7.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate.
-
Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure formylated dichlorophenyl furan.
-
Quantitative Data
| Substrate | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) |
| 2-(2,4-Dichlorophenyl)furan | 5-(2,4-Dichlorophenyl)furan-2-carbaldehyde | POCl₃, DMF | DMF | 0 to RT | 6-12 | 70-85 (expected) | 9.65 (s, 1H, -CHO), 7.70-7.30 (m, 5H, Ar-H and furan-H) |
| 2-(3,5-Dichlorophenyl)furan | 5-(3,5-Dichlorophenyl)furan-2-carbaldehyde | POCl₃, DMF | 1,2-Dichloroethane | 0 to 60 | 4-8 | 65-80 (expected) | 9.68 (s, 1H, -CHO), 7.60-7.20 (m, 5H, Ar-H and furan-H) |
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The Vilsmeier-Haack reaction is exothermic. Proper temperature control is crucial, especially during the addition of POCl₃.
-
Anhydrous conditions are necessary for the successful formation of the Vilsmeier reagent.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Increase the reaction time or temperature.
-
Verify the quality of the POCl₃.
-
-
No Reaction:
-
The substrate may be deactivated. Electron-withdrawing groups on the furan ring can hinder the reaction.
-
The Vilsmeier reagent may not have formed correctly.
-
-
Formation of Byproducts:
-
Side reactions can occur at higher temperatures. Maintain careful temperature control.
-
Improper work-up can lead to the decomposition of the product.
-
Conclusion
The Vilsmeier-Haack formylation is an effective method for the synthesis of dichlorophenyl-substituted furan aldehydes. These compounds are valuable intermediates for the development of new pharmaceuticals and functional materials. The provided protocols offer a solid foundation for researchers to successfully perform this transformation. Careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.
Signaling Pathway and Logical Relationship
The logical progression of the Vilsmeier-Haack reaction, from starting materials to the final product, can be visualized as a clear, stepwise process.
Caption: Logical flow of the Vilsmeier-Haack formylation reaction.
References
Applications of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde in Medicinal Chemistry: A Detailed Overview
Introduction:
5-(2,3-Dichlorophenyl)furan-2-carbaldehyde is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This furan derivative, characterized by a dichlorophenyl substituent at the 5-position and a carbaldehyde group at the 2-position of the furan ring, serves as a versatile scaffold for the development of novel bioactive molecules. The presence of the dichlorophenyl moiety and the reactive aldehyde group are key structural features that contribute to its biological activities, which include urease inhibition, and potential antimicrobial and antitumor effects. This document provides a detailed overview of the known applications of this compound in medicinal chemistry, including available quantitative data, experimental protocols, and insights into its potential mechanisms of action.
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in local pH. In humans, urease produced by bacteria, such as Helicobacter pylori, is a key factor in the pathogenesis of gastritis, peptic ulcers, and gastric cancer. Inhibition of urease is therefore a viable therapeutic strategy for the treatment of these conditions.
While direct studies on the urease inhibitory activity of this compound are not extensively reported, derivatives of this compound have shown significant potential. For instance, dipeptide conjugates of 2,3-dichlorophenyl piperazine have been synthesized and evaluated as urease inhibitors. One such thiourea derivative demonstrated potent urease inhibitory activity, being approximately 10-fold more potent than the standard inhibitor, thiourea.[1] This suggests that the 2,3-dichlorophenyl moiety is a valuable pharmacophore for the design of urease inhibitors.
Quantitative Data: Urease Inhibitory Activity of a Related Compound
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Dipeptide-conjugated 2,3-dichlorophenyl piperazine thiourea derivative | Urease | 2 | Thiourea | 21.0 ± 0.11 |
Experimental Protocol: In Vitro Urease Inhibition Assay
This protocol outlines a general method for assessing the urease inhibitory activity of compounds like this compound and its derivatives.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.4)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
Test compound (e.g., this compound)
-
Standard inhibitor (e.g., Thiourea)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the standard inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of jack bean urease solution (prepared in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution (prepared in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Measure the absorbance at 625 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Diagram: Urease Inhibition Experimental Workflow
Caption: Workflow for the in vitro urease inhibition assay.
Antimicrobial Activity
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of a compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound
-
Standard antibiotic (e.g., Ciprofloxacin)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the standard antibiotic in a suitable solvent.
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
In a 96-well microplate, perform serial two-fold dilutions of the test compound and the standard antibiotic in MHB.
-
Inoculate each well with the prepared bacterial suspension. Include a growth control well (bacteria and MHB without compound) and a sterility control well (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Diagram: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for MIC determination by broth microdilution.
Antitumor Activity
The furan scaffold is present in numerous compounds with demonstrated anticancer properties. The cytotoxic potential of furan derivatives is often linked to their ability to induce apoptosis, inhibit key enzymes involved in cell proliferation, or disrupt cellular structures like microtubules. For instance, certain furan-based derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]
While specific IC50 values for this compound against various cancer cell lines are not available in the provided search results, the structural similarity to other biologically active furan derivatives suggests its potential as a starting point for the development of new anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Diagram: Cytotoxicity Testing and Apoptosis Induction Pathway
Caption: MTT assay workflow and a potential apoptotic pathway.
This compound represents a promising starting point for the development of new therapeutic agents. Its structural features, particularly the dichlorophenyl and furan moieties, are associated with a range of biological activities, including urease inhibition and potential antimicrobial and antitumor effects. While further research is needed to fully elucidate the specific biological profile and mechanisms of action of this compound, the available information on related derivatives highlights its potential in medicinal chemistry. The protocols and conceptual frameworks provided herein offer a foundation for researchers and drug development professionals to explore the therapeutic applications of this compound and its analogues.
References
Application Notes and Protocols: 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde as a versatile building block in the synthesis of novel heterocyclic compounds with potential biological activities. Detailed experimental protocols for the synthesis of a key thiosemicarbazone derivative and a proposed pathway to pyrazole derivatives are provided, along with a summary of expected biological activities based on structurally related compounds.
Introduction
This compound is a valuable starting material in organic synthesis, offering a scaffold for the development of diverse molecular architectures. The presence of the furan ring, the reactive aldehyde group, and the dichlorophenyl moiety provides multiple points for chemical modification, leading to compounds with interesting pharmacological profiles. The furan core is a common motif in biologically active natural products and synthetic drugs. The dichlorophenyl group can enhance lipophilicity and modulate the electronic properties of the molecule, potentially influencing its interaction with biological targets. This document outlines the application of this building block in the synthesis of thiosemicarbazones and pyrazoles, classes of compounds known for their broad spectrum of biological activities.
I. Synthesis of this compound Thiosemicarbazone
Thiosemicarbazones are a well-studied class of compounds possessing a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The synthesis of the thiosemicarbazone derivative of this compound is a straightforward condensation reaction.
Experimental Protocol: Synthesis of (E)-2-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)hydrazine-1-carbothioamide
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in 30 mL of absolute ethanol.
-
To this solution, add 1.1 equivalents of thiosemicarbazide.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure (E)-2-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)hydrazine-1-carbothioamide.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Expected Spectroscopic Data:
Based on analogous structures, the following characteristic spectroscopic data can be expected:
-
¹H NMR (DMSO-d₆, δ ppm): 11.5 (s, 1H, NH), 8.1 (s, 1H, N=CH), 8.0 & 7.8 (br s, 2H, NH₂), 7.7-7.3 (m, 3H, Ar-H), 7.2 (d, 1H, furan-H), 6.8 (d, 1H, furan-H).
-
¹³C NMR (DMSO-d₆, δ ppm): 178 (C=S), 152 (furan-C), 145 (furan-C), 138 (N=CH), 133-125 (Ar-C), 118 (furan-CH), 114 (furan-CH).
-
IR (KBr, cm⁻¹): 3400-3100 (N-H stretching), 1610 (C=N stretching), 1580 (C=C stretching), 820 (C=S stretching).
Experimental Workflow for Thiosemicarbazone Synthesis
Caption: Workflow for the synthesis of thiosemicarbazone.
II. Proposed Synthesis of Pyrazole Derivatives
The direct conversion of an aldehyde to a pyrazole is not a common synthetic route. Therefore, a multi-step synthesis is proposed, starting with the conversion of the aldehyde to a more suitable precursor for pyrazole ring formation, such as an α,β-unsaturated ketone (chalcone).
Proposed Synthetic Pathway
The proposed pathway involves two key steps:
-
Claisen-Schmidt Condensation: Reaction of this compound with an appropriate acetophenone derivative to form a chalcone.
-
Cyclization with Hydrazine: Reaction of the resulting chalcone with hydrazine hydrate to form the pyrazole ring.
Step 1: Synthesis of 1-(Aryl)-3-(5-(2,3-dichlorophenyl)furan-2-yl)prop-2-en-1-one (Chalcone)
Experimental Protocol:
Materials:
-
This compound
-
Substituted Acetophenone (e.g., Acetophenone, 4-Methoxyacetophenone)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Stirring bar and flask
-
Ice bath
Procedure:
-
Dissolve 1.0 equivalent of this compound and 1.0 equivalent of the substituted acetophenone in ethanol in a flask at room temperature.
-
Cool the mixture in an ice bath.
-
Slowly add a 10% aqueous solution of sodium hydroxide dropwise with vigorous stirring.
-
Continue stirring in the ice bath for 2-3 hours, then allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid (chalcone) is filtered, washed with water, and recrystallized from ethanol.
Step 2: Synthesis of 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-5-(aryl)-4,5-dihydro-1H-pyrazole
Experimental Protocol:
Materials:
-
Chalcone from Step 1
-
Hydrazine Hydrate
-
Ethanol or Glacial Acetic Acid
-
Reflux condenser
Procedure:
-
Dissolve 1.0 equivalent of the chalcone in ethanol or glacial acetic acid in a round-bottom flask.
-
Add an excess (2-3 equivalents) of hydrazine hydrate.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The solid pyrazoline derivative that separates out is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.
Proposed Synthetic Pathway to Pyrazoles
Caption: Proposed synthesis of pyrazoles from the title compound.
III. Expected Biological Activities and Data
While specific biological data for the direct derivatives of this compound are not extensively available, the biological activities of structurally similar compounds provide valuable insights into their potential.
Antimicrobial Activity
Thiosemicarbazones derived from 5-substituted-2-furaldehydes have demonstrated significant antibacterial and antifungal activities. For instance, derivatives of 5-nitro-furan-2-carbaldehyde have shown potent activity against Staphylococcus aureus.[1] It is anticipated that the thiosemicarbazone of this compound will exhibit antimicrobial properties.
Table 1: Antimicrobial Activity of Structurally Related Thiosemicarbazones
| Compound Class | Test Organism | Activity (MIC, µg/mL) | Reference |
| 5-Nitro-furan-2-carbaldehyde Thiosemicarbazone | Staphylococcus aureus | 1 | [1] |
| 5-Phenyl-furan-2-carbaldehyde Thiosemicarbazone | Staphylococcus aureus | >100 | [1] |
| 2,4-Dichlorobenzaldehyde Thiosemicarbazone | Escherichia coli | Zone of inhibition data available | [3] |
| 2,4-Dichlorobenzaldehyde Thiosemicarbazone | Bacillus subtilis | Zone of inhibition data available | [3] |
Anticancer Activity
Numerous thiosemicarbazones have been investigated for their anticancer properties. The mechanism of action is often attributed to the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis. Derivatives of furan-2-carbaldehyde have shown cytotoxic activity against various human tumor cell lines.[1]
Table 2: In Vitro Cytotoxicity of Structurally Related Thiosemicarbazones
| Compound Class | Cell Line | Activity (IC₅₀, µM) | Reference |
| 5-Nitro-furan-2-carbaldehyde Thiosemicarbazone | HuTu80 (Duodenal adenocarcinoma) | 13.36 | [1] |
| 5-Nitro-furan-2-carbaldehyde Thiosemicarbazone | HT-29 (Colon adenocarcinoma) | 18.98 | [1] |
| 5-Phenyl-furan-2-carbaldehyde Thiosemicarbazone | HuTu80 (Duodenal adenocarcinoma) | >372.34 | [1] |
Other Potential Activities
The 2,3-dichlorophenyl substitution is present in some compounds with potent biological activity. For example, a thiosemicarbazone with a 2,3-dichlorophenyl group showed strong inhibitory activity against butyrylcholinesterase (BChE), suggesting potential applications in the context of Alzheimer's disease.[4]
Table 3: Enzyme Inhibitory Activity of a Structurally Related Thiosemicarbazone
| Compound | Enzyme | Activity (IC₅₀, nM) | Reference |
| 4-(diethylamino)salicylaldehyde-based thiosemicarbazone with 2,3-dichlorophenyl substitution | Butyrylcholinesterase (BChE) | 124.72 | [4] |
Conclusion
This compound is a promising building block for the synthesis of novel heterocyclic compounds. The straightforward synthesis of its thiosemicarbazone derivative and the potential for its conversion into pyrazole structures open avenues for the discovery of new drug candidates. The anticipated antimicrobial and anticancer activities, based on data from structurally related molecules, warrant further investigation into the pharmacological profile of its derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic utility and biological potential of this versatile compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cajmns.casjournal.org [cajmns.casjournal.org]
- 4. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furan-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities.[1][2] The furan scaffold is a key component in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The aldehyde group at the 2-position of the furan ring is a versatile functional handle that allows for a variety of chemical modifications, making 5-substituted furan-2-carbaldehydes valuable starting materials for the synthesis of novel bioactive compounds.[4][5] This document provides detailed protocols for the derivatization of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde and subsequent biological screening of the synthesized derivatives. The 2,3-dichlorophenyl substituent introduces lipophilicity and potential for specific electronic interactions, making this scaffold a promising candidate for the development of new therapeutic agents.
Core Compound
-
Name: this compound
-
CAS Number: 106827-26-3[6]
-
Molecular Formula: C₁₁H₆Cl₂O₂[6]
-
Molecular Weight: 241.07 g/mol [6]
-
Structure:
I. Synthetic Derivatization Protocols
The aldehyde functionality of this compound is a prime site for derivatization. The following protocols detail the synthesis of Schiff bases and hydrazones, two common classes of derivatives with established biological potential.
A. General Workflow for Derivatization
The overall workflow for the synthesis and initial characterization of the derivatives is depicted below.
Caption: Synthetic workflow for the derivatization of this compound.
B. Protocol 1: Synthesis of Schiff Base Derivatives
Principle: The condensation reaction between the aldehyde group of this compound and a primary amine yields a Schiff base (imine).
Materials:
-
This compound
-
Substituted anilines (e.g., 4-fluoroaniline, 4-methoxyaniline)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Standard laboratory glassware
Procedure:
-
Dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.
-
Add 1.0 mmol of the desired substituted aniline to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base derivative.
-
Dry the purified product under vacuum.
-
Characterize the final product by IR, ¹H NMR, and Mass Spectrometry.
C. Protocol 2: Synthesis of Hydrazone Derivatives
Principle: The reaction of the aldehyde with a hydrazine derivative forms a hydrazone, a class of compounds known for a wide range of biological activities.
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazides (e.g., isonicotinic hydrazide)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 25 mL of absolute ethanol.
-
Add a solution of 1.0 mmol of the selected hydrazine derivative in 10 mL of ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature for 2-4 hours or reflux gently if required (monitor by TLC).
-
The resulting solid precipitate is isolated by vacuum filtration.
-
Wash the product with a small amount of cold ethanol.
-
Purify the crude hydrazone by recrystallization from an appropriate solvent (e.g., ethanol or methanol).
-
Dry the purified product in a vacuum oven.
-
Confirm the structure of the synthesized hydrazone using IR, ¹H NMR, and Mass Spectrometry.
II. Biological Screening Protocols
The synthesized derivatives should be screened for a variety of biological activities to identify potential therapeutic applications. The following protocols outline standard assays for anticancer and antimicrobial activity.
A. General Workflow for Biological Screening
The process of evaluating the biological activity of the newly synthesized compounds is outlined below.
Caption: Workflow for the biological screening of synthesized derivatives.
B. Protocol 3: In Vitro Anticancer Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the synthesized derivatives and a positive control (e.g., doxorubicin) in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
C. Protocol 4: Antibacterial Activity (Broth Microdilution Method)
Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the test compound dilutions.
-
Include a positive control (bacteria with a standard antibiotic), a negative control (broth only), and a growth control (bacteria in broth with DMSO).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
III. Data Presentation
Quantitative data from the biological screening should be summarized in clear and concise tables to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: In Vitro Anticancer Activity of Synthesized Derivatives
| Compound ID | R-group (Schiff Base) | R'-group (Hydrazone) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| Parent | - | - | >100 | >100 |
| D-SB-01 | 4-Fluorophenyl | - | 25.4 | 32.1 |
| D-SB-02 | 4-Methoxyphenyl | - | 45.8 | 51.3 |
| D-HZ-01 | - | Isonicotinoyl | 15.2 | 18.9 |
| Doxorubicin | - | - | 0.8 | 1.2 |
Table 2: Antibacterial Activity of Synthesized Derivatives
| Compound ID | R-group (Schiff Base) | R'-group (Hydrazone) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | - | - | >128 | >128 |
| D-SB-01 | 4-Fluorophenyl | - | 32 | 64 |
| D-SB-02 | 4-Methoxyphenyl | - | 64 | 128 |
| D-HZ-01 | - | Isonicotinoyl | 16 | 32 |
| Ciprofloxacin | - | - | 0.5 | 0.25 |
IV. Potential Signaling Pathway for Investigation
Based on the known activities of furan derivatives, a potential mechanism of action for anticancer activity could involve the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by furan derivatives.
References
Application Notes and Protocols for the Analytical Characterization of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Compound: 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde CAS Number: 106827-26-3[1][2] Molecular Formula: C₁₁H₆Cl₂O₂[1][2] Molecular Weight: 241.07 g/mol [1][2]
Overview of Analytical Workflow
The comprehensive characterization of this compound involves a multi-technique approach to confirm its identity, purity, and structure. Data from chromatographic and spectroscopic methods are integrated to provide a complete analytical profile. The typical workflow involves separation and quantification by chromatography, followed by structural elucidation using spectroscopic techniques.
Caption: Figure 1. General Analytical Workflow.
Application Note I: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is used to separate the target compound from impurities and degradation products. A reversed-phase C18 or C8 column is effective for separating moderately polar furan derivatives.[3][4] The compound is quantified using an ultraviolet (UV) or Diode Array Detector (DAD), leveraging the molecule's strong UV absorbance due to its conjugated system.
Experimental Protocol
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD or variable wavelength UV detector.[3]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile or methanol to create a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a working concentration of approximately 50-100 µg/mL.[5]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) or equivalent.[3]
-
Mobile Phase A: 0.1% Acetic Acid in Water.[3]
-
Mobile Phase B: Methanol or Acetonitrile.[3]
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at 280 nm, a common wavelength for furan derivatives, and collect spectra from 200-400 nm with the DAD.[5]
-
Expected Data and Interpretation
The primary peak corresponding to this compound should be well-resolved. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Expected Value |
| Retention Time (t_R) | 8 - 12 minutes (dependent on exact conditions) |
| Purity Assay | >98% (for research-grade material) |
| Linearity (R²) | ≥0.999 (over a 5-500 µg/mL range)[5] |
| LOD | 0.01 - 0.1 µg/mL |
| LOQ | 0.03 - 0.3 µg/mL |
Application Note II: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. As a halogenated aromatic compound, this compound is well-suited for GC-MS analysis.[6][7] Electron Ionization (EI) will fragment the molecule, providing a characteristic mass spectrum ("fingerprint") that confirms its structure.
Experimental Protocol
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 10-50 µg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.
-
-
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 270 °C.[9]
-
Injection Mode: Splitless (1 µL injection).
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 10 minutes.[9]
-
MS Transfer Line Temp: 280 °C.[9]
-
Ion Source Temp: 230 °C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Scan Range: m/z 40-400.
-
Expected Data and Interpretation
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the two chlorine atoms. Key fragmentation patterns can be predicted, which helps in structural confirmation.
| Ion Description | Predicted m/z | Notes |
| [M]⁺ | 240 / 242 / 244 | Molecular ion with isotopic pattern for two Cl atoms (approx. 9:6:1 ratio). |
| [M-H]⁺ | 239 / 241 / 243 | Loss of the aldehyde hydrogen. |
| [M-CHO]⁺ | 211 / 213 / 215 | Loss of the formyl group, a common fragmentation for aldehydes. |
| [M-Cl]⁺ | 205 / 207 | Loss of one chlorine atom. |
| [C₁₁H₆O₂]⁺ (loss of 2Cl) | 170 | Loss of both chlorine atoms. |
Application Note III: Structural Elucidation by NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments in the molecule.
Caption: Figure 2. Structural Correlation for NMR.
Experimental Protocol
-
Instrumentation: An NMR spectrometer operating at a frequency of 300 MHz or higher.
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Acquisition Parameters:
-
Experiments: ¹H, ¹³C, and optionally 2D experiments like COSY and HSQC for full assignment.
-
Temperature: 25 °C.
-
Predicted NMR Data (in CDCl₃)
¹H NMR: The spectrum will show distinct signals for the aldehyde, furan, and dichlorophenyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde-H | ~9.7 | Singlet (s) | - | 1H |
| Phenyl-H | ~7.3 - 7.7 | Multiplet (m) | - | 3H |
| Furan-H (position 3) | ~7.2 | Doublet (d) | ~3.5 | 1H |
| Furan-H (position 4) | ~6.8 | Doublet (d) | ~3.5 | 1H |
¹³C NMR: The spectrum will show 11 distinct carbon signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | ~178 |
| Furan C-5 (attached to phenyl) | ~155 |
| Furan C-2 (attached to CHO) | ~152 |
| Phenyl C-Cl (x2) | ~132 - 135 |
| Phenyl C-H (x3) & C-Furan (x1) | ~125 - 130 |
| Furan C-3 | ~122 |
| Furan C-4 | ~114 |
Application Note IV: Functional Group Analysis by FTIR and UV-Vis Spectroscopy
A. Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Analyze the neat solid compound using an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3120 | C-H stretch | Aromatic & Furan C-H |
| ~2850, ~2750 | C-H stretch | Aldehydic C-H (characteristic pair of bands)[10] |
| ~1680 | C=O stretch | Conjugated Aldehyde Carbonyl[11] |
| ~1600, ~1470 | C=C stretch | Aromatic & Furan Rings |
| ~1020 | C-O-C stretch | Furan Ring Ether |
| ~800 | C-Cl stretch | Aryl-Chloride |
B. UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the electronic transitions within a molecule. The extensive conjugation in this compound (phenyl-furan-aldehyde system) results in characteristic π → π* absorptions.[12][13]
Protocol:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) in a UV-grade solvent like methanol or ethanol.
-
Data Acquisition: Scan from 200 to 600 nm using a quartz cuvette.
Expected Absorption Maxima (λ_max):
| Transition | Predicted λ_max (nm) | Notes |
| π → π | ~300 - 340 nm | Strong absorbance due to the extended conjugated system. |
| n → π | ~350 - 380 nm | Weaker absorbance from the carbonyl group, often appearing as a shoulder.[14] |
References
- 1. This compound | C11H6Cl2O2 | CID 689533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Volatile organic compound - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
- 11. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
experimental procedures for reactions involving 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2,3-Dichlorophenyl)furan-2-carbaldehyde is a synthetic organic compound with a molecular formula of C₁₁H₆Cl₂O₂ and a molecular weight of 241.07 g/mol .[1] This molecule belongs to the class of 5-arylfuran-2-carbaldehydes, a group of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of the dichlorophenyl and furan moieties, coupled with a reactive aldehyde group, makes this compound a valuable intermediate for the synthesis of a wide range of derivatives with potential therapeutic applications. This document provides an overview of the potential applications of this compound, along with detailed protocols for its synthesis and the synthesis of its derivatives.
Potential Applications
Derivatives of 5-arylfuran-2-carbaldehydes have demonstrated promising biological activities, suggesting potential therapeutic applications for compounds derived from this compound.
-
Anticancer Activity: Numerous studies have reported the cytotoxic effects of 5-arylfuran-2-carbaldehyde derivatives against various cancer cell lines. For instance, novel 5-(4-chlorophenyl)furan derivatives have been synthesized and shown to inhibit tubulin polymerization, a critical process in cell division, with IC₅₀ values in the sub-micromolar range.[2] This suggests that derivatives of this compound could be explored as potential anticancer agents.
-
Antimicrobial Activity: The furan nucleus is a common scaffold in compounds exhibiting antimicrobial properties.[3] Derivatives of 5-arylfuran-2-carbaldehydes have been synthesized and evaluated for their activity against various bacterial and fungal strains. For example, chalcones carrying an aryl furan moiety have shown promising activity against both Gram-positive and Gram-negative bacteria.[4]
-
Urotensin-II Receptor Antagonists: A series of 5-arylfuran-2-carboxamide derivatives have been identified as potent antagonists of the urotensin-II receptor, which is implicated in cardiovascular diseases. This highlights the potential for developing novel therapeutics based on the this compound scaffold.[5]
Experimental Protocols
The following are detailed protocols for the synthesis of this compound. These are general methods for the synthesis of 5-arylfuran-2-carbaldehydes and may require optimization for this specific substrate.
Protocol 1: Synthesis via Meerwein Arylation
This protocol describes the synthesis of 5-arylfuran-2-carbaldehydes by the arylation of furan-2-carbaldehyde with an appropriate aryldiazonium salt.[6]
Materials:
-
2,3-Dichloroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Furan-2-carbaldehyde
-
Copper(II) chloride (CuCl₂)
-
Acetone
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Diazotization of 2,3-Dichloroaniline:
-
In a flask, dissolve 2,3-dichloroaniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Meerwein Arylation Reaction:
-
In a separate flask, prepare a solution of furan-2-carbaldehyde (3 equivalents) and copper(II) chloride (0.1 equivalents) in acetone.
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the furan-2-carbaldehyde solution.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
-
Expected Characterization Data (based on related compounds):
-
¹H NMR (CDCl₃, 300 MHz): δ 9.65 (s, 1H, CHO), 7.60-7.20 (m, 5H, Ar-H and furan-H).
-
¹³C NMR (CDCl₃, 75 MHz): δ 177.0 (CHO), 155.0, 152.0, 133.0, 131.0, 129.0, 128.0, 125.0, 122.0, 115.0.
-
IR (KBr, cm⁻¹): ~1680 (C=O stretching).
-
Mass Spectrum (EI): m/z 240, 242 (M⁺).
Protocol 2: Synthesis via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of 5-arylfuran-2-carbaldehydes via a palladium-catalyzed cross-coupling reaction between a halofuran and a boronic acid.
Materials:
-
5-Bromo-2-furaldehyde
-
2,3-Dichlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add 5-bromo-2-furaldehyde (1 equivalent), 2,3-dichlorophenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Add a 2M aqueous solution of potassium carbonate (3 equivalents) and toluene.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
-
Coupling Reaction:
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
-
Data Presentation
The following tables summarize quantitative data for derivatives of 5-arylfuran-2-carbaldehydes, demonstrating their potential biological activities.
Table 1: Anticancer Activity of 5-(4-chlorophenyl)furan Derivatives [2]
| Compound | Target Cell Line | IC₅₀ (µM) |
| Derivative 1 | Leukemia SR | 0.09 |
| Derivative 2 | Leukemia SR | 0.05 |
| Derivative 3 | Leukemia SR | 0.06 |
Table 2: Antimicrobial Activity of Chalcones Carrying Aryl Furan Moiety [4]
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
| Chalcone 3a | Pseudomonas aeruginosa | 18 |
| Chalcone 3f | Staphylococcus aureus | 20 |
| Chalcone 3g | Pseudomonas aeruginosa | 19 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and application of this compound.
Plausible Signaling Pathway
Based on the reported activity of similar compounds as tubulin polymerization inhibitors, a potential mechanism of action for anticancer derivatives of this compound is depicted below.
Caption: Plausible signaling pathway for the anticancer activity of this compound derivatives.
References
- 1. This compound | C11H6Cl2O2 | CID 689533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]
Application Notes and Protocols: 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde in materials science. This compound, possessing a reactive aldehyde group, a furan ring, and a dichlorophenyl moiety, offers a versatile platform for the synthesis of novel polymers with tailored properties. The protocols outlined below are generalized methodologies and may require optimization for specific applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing synthetic routes and understanding the compound's behavior in various solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆Cl₂O₂ | [1] |
| Molecular Weight | 241.07 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 106827-26-3 | [1] |
| Appearance | White to yellow to orange solid | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like THF, chloroform | [3] |
| LogP (Predicted) | 3.7 | [1] |
Potential Applications in Materials Science
The unique chemical structure of this compound allows for its potential application in the synthesis of a variety of polymeric materials. The aldehyde functionality serves as a key reactive site for polymerization, while the furan and dichlorophenyl groups can impart specific thermal, mechanical, and electronic properties to the resulting polymers.
Synthesis of High-Performance Polyimines (Schiff Bases)
The reaction of the aldehyde group with primary diamines leads to the formation of polyimines, also known as Schiff base polymers. These materials are known for their high thermal stability and are being explored for applications in electronics and as catalysts. The dichlorophenyl group is expected to enhance thermal stability and introduce flame-retardant properties.
Development of Conjugated Polymers for Organic Electronics
Through reactions like Knoevenagel condensation, Wittig, or Horner-Wadsworth-Emmons reactions, the aldehyde group can be used to extend the π-conjugated system of the furan ring. This can lead to the formation of conjugated polymers with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the dichlorophenyl group can be used to tune the electronic properties of these materials.
Precursors for Cross-linked Resins
The furan moiety can participate in Diels-Alder reactions, offering a pathway to create cross-linked polymer networks. This could be utilized in the development of thermosetting resins with high thermal and chemical resistance.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of polymers from this compound.
Protocol for Polyimine Synthesis via Schiff Base Condensation
This protocol describes the synthesis of a polyimine by reacting this compound with a diamine, such as p-phenylenediamine.
Materials:
-
This compound (1.0 eq)
-
p-Phenylenediamine (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Nitrogen or Argon gas supply
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound (e.g., 2.41 g, 10 mmol) in anhydrous DMF (50 mL).
-
To this solution, add p-phenylenediamine (e.g., 1.08 g, 10 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Heat the reaction mixture to 120 °C and maintain for 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
After cooling to room temperature, pour the viscous solution into a beaker containing ethanol (200 mL) to precipitate the polymer.
-
Filter the precipitate, wash thoroughly with ethanol, and dry under vacuum at 80 °C for 24 hours.
Expected Characterization Data:
-
FT-IR (cm⁻¹): Appearance of a strong C=N stretching vibration around 1620 cm⁻¹, and disappearance of the C=O stretching of the aldehyde (~1680 cm⁻¹) and N-H stretching of the amine (~3300-3400 cm⁻¹).
-
¹H NMR: Disappearance of the aldehyde proton signal (~9.8-10.0 ppm) and the amine proton signals, and the appearance of a new imine proton signal (~8.4 ppm).
Protocol for Conjugated Polymer Synthesis via Knoevenagel Condensation
This protocol outlines the synthesis of a conjugated polymer by reacting this compound with an active methylene compound, such as malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
-
Nitrogen or Argon gas supply
Procedure:
-
To a 50 mL round-bottom flask, add this compound (e.g., 2.41 g, 10 mmol), malononitrile (e.g., 0.66 g, 10 mmol), and ethanol (20 mL).
-
Add a catalytic amount of piperidine (e.g., 0.1 mL).
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the polymer.
Expected Characterization Data:
-
FT-IR (cm⁻¹): Disappearance of the C=O stretching of the aldehyde (~1680 cm⁻¹), and the appearance of a C=C stretching vibration (~1600 cm⁻¹) and a C≡N stretching vibration (~2220 cm⁻¹).
-
¹H NMR: Disappearance of the aldehyde proton signal (~9.8-10.0 ppm) and the appearance of a new vinyl proton signal.
Visualization of Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed synthetic pathways and a general experimental workflow for polymer characterization.
Caption: Proposed synthetic pathways for polymers from this compound.
Caption: General workflow for the characterization of synthesized polymers.
Potential Properties of Derived Polymers
The incorporation of the furan ring and the dichlorophenyl group is expected to influence the properties of the resulting polymers. Table 2 provides a summary of potential properties based on literature for similar furan-based polymers.
Table 2: Potential Properties of Polymers Derived from this compound
| Property | Expected Range/Characteristic | Rationale/Reference |
| Thermal Stability (T₅% degradation) | > 300 °C | The aromatic and furan structures contribute to high thermal stability.[4] |
| Glass Transition Temperature (Tg) | 100 - 200 °C | The rigidity of the polymer backbone is expected to result in a high Tg.[5] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP) | The presence of polar groups may enhance solubility in such solvents.[6] |
| Mechanical Properties | Potentially high tensile strength and modulus | The rigid aromatic and furan units can lead to strong and stiff materials.[7] |
| Electrical Conductivity (for conjugated polymers) | 10⁻⁵ to 10⁻² S/cm (with doping) | Extended π-conjugation can facilitate charge transport.[8] |
Disclaimer: The protocols and data presented in these application notes are hypothetical and based on established chemical principles for analogous compounds. They are intended for informational purposes and as a starting point for further research and development. Experimental conditions should be optimized for each specific application, and all necessary safety precautions should be taken when handling chemicals.
References
- 1. This compound | C11H6Cl2O2 | CID 689533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde () for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SYNTHESIS AND PROPERTIES OF POLYIMINES BASED ON DIALDEHYDES OF THE FURAN SERIES AND VARIOUS DIAMINES | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Screening the Antimicrobial Activity of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4][5] The furan nucleus is a versatile scaffold found in numerous clinically approved drugs and natural products.[4][5] The biological activity of furan derivatives is often attributed to the ability of the furan ring to participate in various chemical interactions, such as hydrogen bonding and π–π stacking, with biological targets.[2] Modifications at different positions of the furan ring can significantly influence their therapeutic efficacy.[2] This document provides detailed application notes and protocols for screening the antimicrobial potential of a specific furan derivative, 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde. While specific data for this compound is not extensively available, the provided protocols are based on established methodologies for evaluating the antimicrobial activity of novel furan-based compounds.[1][6][7][8][9]
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Standard Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 16 |
| Bacillus subtilis NRS-744 | Gram-positive | 32 |
| Escherichia coli ATCC 25922 | Gram-negative | 64 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 |
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains
| Fungal Strain | MIC (µg/mL) |
| Candida albicans ATCC 90028 | 32 |
| Aspergillus niger ATCC 16404 | 64 |
Table 3: Hypothetical Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Microbial Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation |
| Staphylococcus aureus ATCC 25923 | 16 | 32 | Bacteriostatic |
| Candida albicans ATCC 90028 | 32 | 128 | Fungistatic |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is adapted from standard methodologies for assessing the antimicrobial activity of furan derivatives.[4][7]
1. Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Resazurin sodium salt solution (optional, for viability indication)
2. Procedure:
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the microbial strain from a fresh agar plate and suspend them in sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
Dilute the adjusted inoculum in the appropriate broth (MHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of the 96-well plate to achieve a range of desired concentrations.
-
-
Assay Setup:
-
Add 100 µL of the diluted test compound to the corresponding wells.
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the test compound).
-
Also include a sterility control (broth only) and an inoculum control (broth with inoculum).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density at 600 nm.
-
Alternatively, a viability indicator like resazurin can be added, where a color change indicates microbial growth.
-
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
1. Materials:
-
Results from the MIC assay
-
Nutrient agar plates (for bacteria)
-
Sabouraud Dextrose Agar plates (for fungi)
2. Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto separate agar plates.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum. This is determined by the absence of microbial growth on the agar plates.
Visualizations
Caption: Experimental workflow for antimicrobial screening.
Caption: Potential mechanism of action for furan derivatives.
Discussion and Potential Mechanisms
The antimicrobial activity of many furan derivatives, particularly nitrofurans, is known to be mediated through the reduction of the nitro group by bacterial nitroreductases.[10] This process generates reactive intermediates that can damage cellular macromolecules, including DNA, ribosomes, and essential enzymes, ultimately leading to cell death.[2][10] While this compound does not contain a nitro group, the furan ring itself is an important pharmacophore. The reactivity of the aldehyde group at the 2-position and the electronic properties conferred by the dichlorophenyl substituent at the 5-position could contribute to its antimicrobial activity through various mechanisms, such as inhibition of essential enzymes or disruption of cell membrane integrity.[1] Further studies would be required to elucidate the precise mechanism of action for this specific compound. The provided protocols offer a robust framework for the initial screening and characterization of its antimicrobial potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijabbr.com [ijabbr.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 10. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound typically involves a two-step process:
-
Formation of the 5-arylfuran core: This is commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction, coupling a furan derivative with a 2,3-dichlorophenyl boronic acid or halide.
-
Formylation of the furan ring: The introduction of the carbaldehyde group at the 2-position of the furan ring is often accomplished via a Vilsmeier-Haack reaction.[1][2]
Q2: Which palladium catalyst is most effective for the cross-coupling step?
A2: The choice of palladium catalyst is crucial for achieving high yields. Studies on similar 5-arylfuran syntheses have shown that PdCl₂(CH₃CN)₂ can be highly effective.[3][4] However, the optimal catalyst may vary depending on the specific substrates and reaction conditions. It is advisable to screen a few catalysts, such as Pd(OAc)₂, to determine the best option for your specific application.[3]
Q3: What is the role of the base in the Suzuki coupling reaction?
A3: The base plays a critical role in the transmetalation step of the Suzuki coupling catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[4][5] The choice and concentration of the base can significantly impact the reaction rate and yield.
Q4: Can the Vilsmeier-Haack reaction be performed on a furan ring that is sensitive to strongly acidic conditions?
A4: The Vilsmeier-Haack reaction is generally a mild formylation method suitable for electron-rich heterocycles like furan.[1][2] The Vilsmeier reagent, typically formed from DMF and POCl₃, is a weaker electrophile than those used in Friedel-Crafts acylations, making it compatible with many sensitive substrates.[2]
Troubleshooting Guides
Low Yield in Suzuki Coupling Step
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under appropriate inert conditions. Catalyst deactivation can lead to a significant drop in yield. Consider using a pre-catalyst that is activated in situ. |
| Sub-optimal Base | The choice of base is critical. If using K₂CO₃, ensure it is finely ground and anhydrous. For anhydrous couplings with K₃PO₄, the addition of a small amount of water (around 5 equivalents relative to the substrate) can sometimes be beneficial.[5] Screen different bases such as Cs₂CO₃ or K₃PO₄. |
| Poor Solvent Choice | The solvent can influence the solubility of reactants and the stability of the catalytic species. Dioxane and DCE are often effective for palladium-catalyzed couplings.[3][4][6][7] Consider screening other solvents like toluene or DMF. |
| Ligand Issues | For challenging couplings, the choice of phosphine ligand is important. Ligands like XantPhos can be effective in improving yields for furan derivatives.[6][7] |
| Steric Hindrance or Electronic Effects | The ortho- and para-directing effects of substituents on the dichlorophenyl ring can influence reactivity.[5] Increasing the reaction temperature or using a more active catalyst/ligand system may be necessary to overcome these effects. |
Incomplete Vilsmeier-Haack Formylation
| Potential Cause | Troubleshooting Steps |
| Decomposition of Vilsmeier Reagent | Prepare the Vilsmeier reagent (from DMF and POCl₃) at a low temperature (e.g., 0 °C) and use it promptly. The reagent can be unstable at higher temperatures.[1] |
| Insufficient Reagent Stoichiometry | Ensure an adequate excess of the Vilsmeier reagent is used to drive the reaction to completion. A molar ratio of 1.1 to 1.5 equivalents of the reagent to the furan substrate is a good starting point.[8] |
| Low Reactivity of the Furan Substrate | While furan is generally reactive, the presence of the dichlorophenyl group might slightly deactivate the ring. Increasing the reaction temperature or extending the reaction time may improve conversion. |
| Hydrolysis Issues | The final step of the Vilsmeier-Haack reaction is the hydrolysis of an iminium intermediate to the aldehyde. Ensure that the aqueous workup is performed correctly to facilitate this conversion.[2][9] |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for palladium-catalyzed synthesis of functionalized furans, which can serve as a starting point for optimizing the synthesis of this compound.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(CH₃CN)₂ | K₂CO₃ | Dioxane | 80 | 2 | 94 | [3][4] |
| Pd(OAc)₂ | K₂CO₃ | Dioxane | 80 | 6 | 80 | [3] |
| Pd(acac)₂ | K₂CO₃ | Dioxane | 80 | 6 | 63 | [3] |
| PdCl₂/XantPhos | - | DCE | 80 | 4 | up to 97 | [6][7] |
| Pd(II) complex | K₂CO₃ | EtOH/H₂O | 80 | 4 | Good to Excellent | [10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-(2,3-Dichlorophenyl)furan (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., PdCl₂(CH₃CN)₂, 1-5 mol%) and ligand (if required, e.g., XantPhos, 2-10 mol%).
-
Add the anhydrous solvent (e.g., dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Vilsmeier-Haack Formylation
-
In a two-neck flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the 5-(2,3-Dichlorophenyl)furan (1.0 eq) in an anhydrous solvent (e.g., dichloroethane) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralize the mixture with an aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting aldehyde by column chromatography or distillation.[8]
Visualizations
Caption: Suzuki-Miyaura catalytic cycle for C-C bond formation.
Caption: Workflow for the Vilsmeier-Haack formylation reaction.
Caption: A logical approach to troubleshooting low reaction yields.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Column Chromatography | - Inappropriate solvent system (poor separation of product and impurities).- Column overloading.- Co-elution of impurities with similar polarity. | - Optimize the solvent system using Thin Layer Chromatography (TLC) with various solvent polarities.- Reduce the amount of crude material loaded onto the column.- Consider using a different stationary phase (e.g., alumina instead of silica gel).[1] |
| Product Decomposition on Silica Gel Column | - The aldehyde group is sensitive to the acidic nature of silica gel. | - Use a neutral stationary phase like deactivated silica gel or alumina.[1]- Perform the chromatography quickly to minimize contact time.- Consider an alternative purification method such as recrystallization or bisulfite adduct formation. |
| Difficulty in Removing Starting Materials | - Incomplete reaction.- Starting materials have similar polarity to the product. | - Monitor the reaction progress by TLC or HPLC to ensure completion.- Employ a different purification technique. For example, if the starting material is an amine, an acid wash can be effective. |
| Oily or Gummy Product Instead of Solid | - Presence of residual solvent (e.g., DMSO, DMF).[2]- The product is not pure enough to crystallize.[2]- Potential for polymorphism. | - Ensure complete removal of high-boiling solvents under high vacuum.- Purify the material further using column chromatography or recrystallization.- Attempt recrystallization from a variety of solvent systems. |
| Product Discoloration (Turns Yellow or Brown) | - Oxidation of the aldehyde to a carboxylic acid.- Presence of colored impurities from the synthesis. | - Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.- Consider treating the crude product with activated carbon to remove colored impurities before further purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 2,3-dichloroaniline and furfural, byproducts from side reactions, and residual high-boiling solvents like DMF or DMSO used in the synthesis.[2] The corresponding carboxylic acid, formed by oxidation of the aldehyde, is also a common impurity.[1]
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
A2: The choice of purification technique depends on the impurity profile.
-
Column chromatography is effective for separating compounds with different polarities.[3]
-
Recrystallization is ideal for removing small amounts of impurities from a solid product.
-
Bisulfite extraction is a specific method for purifying aldehydes by forming a water-soluble adduct, which can then be separated from non-aldehyde impurities.[4][5]
Q3: How can I monitor the purity of this compound during the purification process?
A3: Purity can be monitored using analytical techniques such as:
-
Thin Layer Chromatography (TLC): To quickly assess the number of components in a mixture and optimize solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): To obtain quantitative information about the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of the compound and detect the presence of impurities.
Q4: What is the recommended storage condition for purified this compound?
A4: To prevent degradation, the purified compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Column Chromatography
This protocol outlines a general procedure for the purification of this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh) or neutral alumina
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Recrystallization
This protocol provides a general method for purifying solid this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Bisulfite Extraction
This method is specific for the purification of aldehydes.[4][5]
Materials:
-
Crude this compound containing non-aldehyde impurities
-
Saturated sodium bisulfite solution
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Sodium hydroxide solution (e.g., 10% w/v)
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously. The aldehyde will form a water-soluble bisulfite adduct and move to the aqueous layer.
-
Layer Separation: Separate the aqueous layer from the organic layer (which contains the impurities).
-
Aldehyde Regeneration: To regenerate the aldehyde, add a sodium hydroxide solution to the aqueous layer until it is basic. This will reverse the reaction and precipitate the purified aldehyde.
-
Extraction of Purified Aldehyde: Extract the regenerated aldehyde with a fresh portion of organic solvent.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
Data Summary
| Purification Method | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Column Chromatography | >98 | 60-80 | High resolution for complex mixtures. | Can be time-consuming and may lead to product degradation on acidic stationary phases. |
| Recrystallization | >99 | 70-90 | Simple, effective for removing small amounts of impurities. | Requires a solid product and a suitable solvent; may result in lower yields. |
| Bisulfite Extraction | >95 | 50-70 | Highly specific for aldehydes. | May not be effective for all aldehydes and can involve multiple steps. |
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting logic for low purity issues.
References
common side reactions in the synthesis of 5-aryl-2-furaldehydes
Welcome to the technical support center for the synthesis of 5-aryl-2-furaldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 5-aryl-2-furaldehydes.
Issue 1: Low Yield of the Desired 5-Aryl-2-Furaldehyde
Q1: My primary synthesis method is producing a low yield of the target 5-aryl-2-furaldehyde. What are the likely causes and how can I improve the yield?
A1: Low yields can stem from several factors, often related to the specific synthetic route you are using. The three primary methods for synthesizing 5-aryl-2-furaldehydes are the Meerwein arylation, the Suzuki-Miyaura coupling, and the Heck coupling. Each has its own set of common side reactions that can impact yield.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yields.
For Meerwein Arylation:
-
Side Reactions: The formation of chlorinated byproducts and azobenzenes are known side reactions in Meerwein arylations.[1]
-
Troubleshooting:
-
Ensure the diazonium salt is freshly prepared and used promptly.
-
Optimize the catalyst concentration (typically a copper salt).
-
Control the reaction temperature carefully, as side reactions can be temperature-dependent.
-
For Suzuki-Miyaura Coupling:
-
Side Reactions: Common side reactions include dehalogenation of the aryl halide and homocoupling of the boronic acid.[2]
-
Troubleshooting:
-
Dehalogenation: Minimize water content in the reaction, as it can be a source of protons for dehalogenation.[2]
-
Homocoupling: Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.
-
Use a phosphine ligand that is appropriate for your specific substrates.
-
For Heck Coupling:
-
Side Reactions: Olefin isomerization can be a problematic side reaction.
-
Troubleshooting:
-
The choice of base and ligand can influence the extent of isomerization.
-
Consider using a milder base or a different palladium catalyst system.
-
Issue 2: Formation of Cannizzaro Reaction Products
Q2: I am observing the formation of the corresponding 5-aryl-2-furfuryl alcohol and 5-aryl-2-furoic acid in my reaction mixture. How can I prevent this?
A2: The formation of the alcohol and carboxylic acid is characteristic of the Cannizzaro reaction, a disproportionation reaction that occurs with aldehydes lacking an α-hydrogen in the presence of a strong base.[3]
Caption: Overview of synthetic routes and common side reactions.
References
Technical Support Center: Optimizing Reaction Conditions for 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde Derivatization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Low reactivity of the carbonyl group: The carbonyl group at the C2 position of the furan ring might be less reactive in some condensation reactions.[1][2] | Consider using microwave irradiation, which has been shown to shorten reaction times while providing comparable yields to classical heating methods.[2] For condensation reactions, ensure the appropriate catalyst is used. Pyridine in refluxing methanol has been shown to be effective.[1] |
| Poor solubility of starting materials: Low solubility of the starting aldehyde in the reaction solvent can lead to low yields and isolation of unreacted starting material.[1] | If using acetonitrile, consider switching to a solvent system where the aldehyde has better solubility, such as methanol.[1] Alternatively, perform solubility tests with small amounts of your starting material in various solvents before running the reaction on a larger scale. | |
| Inappropriate catalyst or reaction conditions: Friedel-Crafts alkylation does not typically work well with furan due to its acid sensitivity.[3] | For alkylation, use a mild catalyst such as phosphoric acid or boron trifluoride with an alkene.[3] For acylation, a mild catalyst like phosphoric acid or boron trifluoride is also recommended with acid anhydrides or halides.[3] | |
| Formation of Multiple Products/Side Reactions | Polymerization or oligomerization: Furan and its derivatives can be sensitive to strong acids, leading to polymerization or ring-opening reactions.[3] Reactions of furan with aldehydes can also produce oligomers.[3] | Use mild acidic conditions. Electron-withdrawing substituents on the furan ring can increase its stability against acid.[3] Carefully control the stoichiometry of the reactants to minimize self-condensation or polymerization. |
| Polyhalogenation: Furan reacts vigorously with halogens like bromine and chlorine at room temperature, which can lead to polyhalogenated products.[3] | For monohalogenation, conduct the reaction under milder conditions, such as at a lower temperature (-5°C when brominating with DMF or dioxane).[3] | |
| Difficulty in Product Purification | Contamination with unreacted starting material: This can occur if the reaction does not go to completion, often due to poor solubility or insufficient reaction time.[1] | Recrystallization is a common method to purify the condensation products and remove unreacted starting materials.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before workup. |
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: Common derivatization reactions for 5-arylfuran-2-carbaldehydes include condensation reactions to form larger molecular structures. For instance, they can be reacted with benzothiazolium salts or hippuric acid.[1][2] Another important class of reactions is palladium-catalyzed cross-coupling, which can be used to introduce a variety of substituents.[4]
Q2: How does the substitution on the phenyl ring affect the reactivity of the furan-2-carbaldehyde?
A2: The electronic nature of the substituents on the phenyl ring can influence the reactivity of the aldehyde group. Electron-withdrawing groups on the benzene ring can activate the C2 carbonyl group, leading to faster reactions in some cases.[2] Conversely, ortho-substituted benzene rings in the starting 5-arylfuran-2-carboxaldehydes have been observed to give lower yields in certain condensation reactions.[1]
Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the products?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot. For product characterization, standard spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy are essential for confirming the structure.[5][6] Elemental analysis can also be used to confirm the elemental composition of the synthesized compounds.[2]
Q4: Are there any specific safety precautions to consider when working with furan derivatives?
A4: Furan and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Some furan derivatives may be toxic or have unknown biological properties, so it is important to consult the Safety Data Sheet (SDS) for all reagents before use.
Quantitative Data Presentation
Table 1: Comparison of Reaction Conditions for the Condensation of 5-Arylfuran-2-carboxaldehydes with Benzothiazolium Salts.[1]
| Method | Solvent | Catalyst/Support | Yield Range |
| A | Acetonitrile | Potassium Acetate | 37-88% |
| B | Methanol (reflux) | Pyridine | 43-91% |
Note: The yield was found to be dependent on the substitution of the benzene ring on the starting aldehyde.[1]
Experimental Protocols
General Protocol for Condensation Reaction with Benzothiazolium Salts (Method B)
This protocol is adapted from a published procedure for the synthesis of condensation products from 5-arylfuran-2-carboxaldehydes.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in methanol.
-
Addition of Reagents: To the solution, add the desired benzothiazolium salt (1 equivalent) and a catalytic amount of pyridine.
-
Reaction: Heat the reaction mixture to reflux and maintain it for the required time (monitor by TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Purification: Collect the solid product by filtration. The crude product can be purified by recrystallization from an appropriate solvent to obtain the analytically pure compound.[1]
General Protocol for Palladium-Catalyzed Cross-Coupling with an Organozinc Reagent
This protocol is based on a general method for the synthesis of 5-substituted-2-furaldehydes.[4]
-
Preparation of the Organozinc Reagent: Prepare the desired aryl- or heteroarylzinc halide in a separate flask under an inert atmosphere.
-
Reaction Setup: In a separate round-bottom flask under an inert atmosphere, dissolve 5-bromo-2-furaldehyde (as a precursor to the target molecule via a separate coupling step, or if starting from a brominated version of the target) and a palladium catalyst (e.g., Pd(PPh3)4) in a suitable solvent like THF.
-
Coupling Reaction: Add the prepared organozinc reagent to the solution of the bromo-furaldehyde and catalyst.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]
Technical Support Center: Spectroscopic Analysis of Dichlorophenyl Furan Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichlorophenyl furan compounds. The content is designed to address specific issues encountered during spectroscopic analysis.
General Sample Preparation Issues
Proper sample preparation is a critical first step for obtaining reliable spectroscopic data.[1][2] Errors in this stage are a common source of ambiguous or incorrect results.[2]
Q1: My sample gives a poor signal across all spectroscopic methods. What are the common causes?
A1: Low signal-to-noise is often traced back to sample preparation. Key factors to verify include:
-
Concentration: The sample may be too dilute. For UV-Vis, low concentration can lead to absorbance values below the instrument's optimal detection range.[3] For NMR, insufficient sample will require a significantly higher number of scans, increasing instrument time.
-
Solubility: The compound may not be fully dissolved in the chosen solvent. Incomplete dissolution reduces the concentration of the analyte in the solution being measured.[1]
-
Purity: The presence of significant impurities can suppress the signal of the analyte of interest and complicate the spectra.
-
Contamination: Salts (e.g., NaCl, Na2SO4) and viscous compounds (e.g., DMSO, glycerol) should be thoroughly removed as they can interfere with ionization in mass spectrometry and sample handling in other techniques.[1]
Experimental Protocol: General Sample Preparation
-
Purity Check: Before detailed spectroscopic analysis, assess the purity of your compound using a technique like thin-layer chromatography (TLC) or a preliminary LC-MS.
-
Solvent Selection: Choose a solvent that completely dissolves the sample. For NMR, use the appropriate deuterated solvent. For UV-Vis and MS, high-purity solvents (e.g., HPLC grade) are recommended.
-
Dissolution: Accurately weigh a suitable amount of your sample (e.g., 1-10 mg for NMR, <1 mg for MS).[1] Dissolve it in the chosen solvent. Gentle vortexing or sonication can aid dissolution.
-
Filtration/Centrifugation: To remove any particulate matter that could block instrument capillaries or cause light scattering, centrifuge the sample or filter it through a 0.2 µm syringe filter.[1]
-
Concentration Adjustment: Prepare the sample to a concentration appropriate for the specific technique. For UV-Vis spectroscopy, if the absorbance is too high, dilute the sample to bring the reading within the linear range of the instrument (typically 0.1 - 1.0 AU).[3]
Troubleshooting NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. However, spectra can often be complicated by impurities or experimental artifacts.
Q2: I see unexpected peaks in my ¹H NMR spectrum. How can I identify their source?
A2: Unexpected peaks are frequently due to solvent residues, water, or common laboratory contaminants.[4][5]
-
Check Residual Solvent Peaks: Compare the chemical shifts of the unknown peaks to a standard table of common NMR solvents. Every deuterated solvent will have a residual, non-deuterated peak.
-
Identify the Water Peak: A broad peak, often variable in its chemical shift, is typically from H₂O (or HDO in deuterated solvents). Its position is sensitive to temperature, concentration, and solvent.[4][5]
-
Look for Common Contaminants: Contaminants like silicone grease, acetone, or plasticizers from lab equipment can appear in your spectrum.[4]
Table 1: ¹H and ¹³C Chemical Shifts of Common Contaminants
| Compound | ¹H Chemical Shift (ppm) in CDCl₃ | ¹³C Chemical Shift (ppm) in CDCl₃ |
| Acetone | 2.17 | 30.6, 206.7 |
| Dichloromethane | 5.30 | 53.8 |
| Diethyl ether | 1.21 (t), 3.48 (q) | 15.2, 66.0 |
| Ethyl acetate | 1.26 (t), 2.05 (s), 4.12 (q) | 14.2, 21.0, 60.4, 171.1 |
| Hexane | 0.88, 1.26 | 14.1, 22.7, 31.5 |
| Silicone Grease | ~0.07 | ~1.3 |
| Toluene | 2.36, 7.17-7.29 | 21.4, 125.5, 128.4, 129.2, 137.9 |
| Water (HDO) | ~1.56 (variable) | N/A |
Source: Adapted from literature data on common NMR impurities.[4][5]
Q3: The coupling patterns for the furan and phenyl rings are overlapping and difficult to interpret. What can I do?
A3: Overlapping signals are common in complex aromatic molecules.
-
Use a Higher Field Spectrometer: A higher field strength (e.g., moving from 300 MHz to 600 MHz) will increase the chemical shift dispersion, potentially resolving overlapping multiplets.
-
2D NMR Experiments: Perform a COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. An HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate protons with their directly attached carbons, and an HMBC (Heteronuclear Multiple Bond Correlation) can show longer-range C-H correlations, which is invaluable for assigning quaternary carbons and piecing together fragments.
Troubleshooting Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation of a compound. Dichlorinated compounds present a unique signature.
Q4: I am not sure if I am seeing the molecular ion (M⁺) peak. How can I identify it in a dichlorophenyl furan compound?
A4: The molecular ion is the heaviest ion in the spectrum (except for isotope peaks) and represents the intact molecule.[6] For a dichlorophenyl furan, the key is the isotopic pattern of chlorine.
-
Chlorine Isotope Pattern: Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A compound with two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion (and any fragments containing both chlorines). You will see a base peak (M), a peak at M+2, and a smaller peak at M+4, with a relative intensity ratio of approximately 9:6:1 .
Table 2: Expected Isotopic Ratios for Dichlorinated Fragments
| Ion | Description | Expected Relative Intensity |
| M | Contains two ³⁵Cl atoms | 100% (Base peak of the cluster) |
| M+2 | Contains one ³⁵Cl and one ³⁷Cl atom | ~66% |
| M+4 | Contains two ³⁷Cl atoms | ~11% |
Q5: My fragmentation pattern is very complex. What are the expected fragmentation pathways?
A5: The fragmentation of dichlorophenyl furan compounds in Electron Impact (EI) MS is driven by the stability of the aromatic rings and the presence of heteroatoms and halogens.[7]
-
Loss of CO: Furan rings often undergo fragmentation by losing a molecule of carbon monoxide (m/z -28).[8]
-
Loss of Cl: Cleavage of the carbon-chlorine bond can occur, resulting in a peak at (M-35) or (M-37).
-
Ring Cleavage: The furan or phenyl rings can break apart, leading to smaller fragment ions.[8][9] The stability of the resulting carbocations often dictates the most prominent fragmentation pathways.[7]
dot
Caption: Common fragmentation pathways for furan compounds in MS.
Troubleshooting UV-Vis Spectroscopy
UV-Vis spectroscopy is used to study electronic transitions within a molecule and is particularly useful for conjugated systems.
Q6: Why is my absorbance reading unstable or non-reproducible?
A6: Unstable readings in UV-Vis spectroscopy can stem from several sources.[3]
-
Sample Quality: Ensure your sample is fully dissolved and free of any suspended particles, which can scatter light.
-
Cuvette Issues: Use clean, unscratched quartz cuvettes. Fingerprints, dirt, or residual sample on the cuvette walls will interfere with the measurement.
-
Concentration Effects: If the sample concentration is too high, it can lead to measurement errors due to light scattering or detector saturation.[3] Dilute the sample to an appropriate concentration.
-
Solvent Evaporation: If you are using a volatile solvent, the concentration of your sample can change over time, affecting absorbance. Keep the cuvette capped when possible.
Q7: The observed λmax is different from what I expected. What could be the cause?
A7: The position of the maximum absorbance (λmax) is sensitive to the electronic environment of the chromophore.
-
Solvent Polarity (Solvatochromism): The polarity of the solvent can influence the energy levels of the electronic orbitals, causing a shift in λmax. Test the sample in solvents of different polarities (e.g., hexane vs. ethanol) to observe this effect.
-
pH: If your molecule has acidic or basic functional groups, the pH of the solution can alter its protonation state and, consequently, its electronic structure and UV-Vis spectrum.
-
Isomeric Differences: Different isomers of dichlorophenyl furan (e.g., 2,5-bis(2-chlorophenyl)furan vs. 2,5-bis(4-chlorophenyl)furan) will have slightly different conjugation and electronic properties, leading to distinct λmax values.
dot
Caption: A logical workflow for troubleshooting spectroscopic data.
References
- 1. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. ossila.com [ossila.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
stability issues of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde under different conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde. The information provided is based on the general chemical properties of furan-2-carbaldehydes and aromatic aldehydes and should be used as a guideline. It is recommended to perform specific stability studies for your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: Like other aromatic aldehydes and furan derivatives, the main stability concerns for this compound are:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air (oxygen). This can be accelerated by light and heat.
-
Photodegradation: Exposure to UV light can lead to degradation of the compound. It is advisable to store it in amber or light-protecting containers.[1]
-
Polymerization: Under certain conditions, such as in the presence of strong acids, aldehydes can polymerize.
-
Acid Sensitivity: The furan ring can be sensitive to strong acidic conditions, which may lead to ring-opening or polymerization.[2]
Q2: How should I store this compound to ensure its stability?
A2: To maximize the shelf-life of the compound, we recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the aldehyde group. |
| Light | Store in a light-resistant container (e.g., amber vial). | Protects against photodegradation.[1] |
| Container | Use a tightly sealed container. | Prevents exposure to air and moisture. |
Q3: Can I dissolve this compound in solvents for long-term storage?
A3: While not ideal for long-term storage, if you need to prepare a stock solution, it is best to use a dry, aprotic solvent. For extended storage, it is recommended to store the compound as a solid. If you must store it in solution, prepare it fresh and use it as soon as possible. Some sources suggest that dilution in a primary alcohol can lead to the formation of more stable hemiacetals.
Q4: What are the visual signs of degradation?
A4: Degradation of this compound may be indicated by a change in color (e.g., darkening or yellowing), a change in physical state (e.g., from a crystalline solid to a viscous liquid or solid), or the appearance of an unusual odor. If you observe any of these changes, it is advisable to check the purity of the compound before use.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Low reaction yield or incomplete reaction | Degradation of the starting material. | - Check the purity of your this compound using a suitable analytical method (e.g., HPLC, NMR). - Ensure the compound has been stored correctly. - If possible, use a freshly opened or newly synthesized batch. |
| Reaction conditions are too harsh. | - If using acidic conditions, consider using a milder acid or a shorter reaction time. - If the reaction requires heat, use the lowest effective temperature and minimize the heating time. | |
| Formation of an insoluble precipitate | Polymerization of the aldehyde. | - Avoid strong acidic conditions. - Ensure the reaction is performed under an inert atmosphere to prevent acid formation from oxidation. |
| Appearance of an unexpected byproduct in analysis (e.g., a carboxylic acid peak in LC-MS) | Oxidation of the aldehyde. | - Degas your solvents before use to remove dissolved oxygen. - Run the reaction under an inert atmosphere (argon or nitrogen). - Add an antioxidant, if compatible with your reaction chemistry. |
| Inconsistent results between experiments | Variable degradation of the compound. | - Standardize the handling and storage of the compound. - Always use a fresh solution for each experiment. - Monitor the purity of the stock material regularly. |
Experimental Protocols
General Protocol for a Condensation Reaction
This protocol provides a general method for a condensation reaction, such as a Knoevenagel condensation, which is a common application for aromatic aldehydes.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base catalyst (e.g., piperidine, triethylamine)
-
Anhydrous solvent (e.g., ethanol, toluene)
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Set up a reaction flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add the active methylene compound (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of the base to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Stability Considerations during the Protocol:
-
Step 1 & 2: Using an inert atmosphere and anhydrous solvent minimizes the risk of oxidation and side reactions.
-
Step 5: Monitoring the reaction helps to avoid prolonged reaction times at elevated temperatures, which could lead to degradation.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions in 5-Aryl Furan Synthesis
Welcome to the technical support center for catalyst selection in the synthesis of 5-aryl furans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 5-aryl furans via cross-coupling reactions.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling between a 5-halofuran and an arylboronic acid, but I am observing very low to no yield of the desired 5-aryl furan. What are the potential causes and solutions?
Answer:
Low yields in Suzuki-Miyaura couplings involving furan substrates can stem from several factors. Here is a systematic troubleshooting guide:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For furan substrates, bulky and electron-rich phosphine ligands are often necessary to promote efficient catalytic turnover.[1][2] Consider screening different ligand and catalyst combinations.
-
Base Selection: The base plays a crucial role in the activation of the boronic acid.[5] An inappropriate base can lead to poor reaction kinetics or decomposition of starting materials.
-
Recommendation: Screen a variety of bases. While K₂CO₃ is common, stronger bases like Cs₂CO₃ or organic bases such as triethylamine (NEt₃) might be more effective, depending on the specific substrates.[6]
-
-
Deboronation of Boronic Acid: Furan-2-boronic acids and some electronically sensitive arylboronic acids are prone to decomposition (deboronation) under basic conditions, especially at elevated temperatures.[7]
-
Recommendation: Use milder reaction conditions (e.g., lower temperature) and a less harsh base like KF. Alternatively, consider using boronate esters (e.g., pinacol esters), which are often more stable. A pre-catalyst that activates quickly can also minimize the time the boronic acid is exposed to basic conditions before coupling.[7]
-
-
Solvent Choice: The solvent can significantly influence the solubility of reactants and the stability of the catalytic species.
-
Recommendation: While THF and toluene are common, consider using aqueous solvent mixtures (e.g., EtOH/H₂O) which can sometimes enhance the reaction rate and yield.[6]
-
Issue 2: Catalyst Deactivation in Negishi Coupling
Question: My Negishi coupling reaction to synthesize a 5-aryl furan starts well but then stalls at 30-60% conversion. What could be causing my catalyst to deactivate?
Answer:
Catalyst deactivation is a common issue in Negishi couplings.[8] Here are several potential causes and troubleshooting steps:
-
Oxygen Sensitivity: The Pd(0) active species is sensitive to oxygen. Inadequate inert atmosphere can lead to oxidation and deactivation of the catalyst.
-
Recommendation: Ensure all reagents and solvents are thoroughly deoxygenated. Use Schlenk line techniques or a glovebox for the reaction setup. Bubble nitrogen or argon through the solvent and the solution of the organozinc reagent before use.[8]
-
-
Inhibition by Byproducts or Substrates: The product itself or byproducts like zinc halides can sometimes inhibit the catalyst.[8] Certain functional groups on your substrates might also coordinate to the palladium center and hinder its activity.
-
Recommendation: Try using more dilute reaction conditions. A slow addition of one of the coupling partners might also help to maintain a low concentration of potentially inhibiting species. Consider using a more robust catalyst system with a higher catalyst loading.[8]
-
-
Ligand Degradation: The phosphine ligand can degrade under the reaction conditions, leading to the formation of inactive palladium species.
-
Recommendation: Experiment with more robust ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos), which are known for their stability and high activity.[8]
-
Issue 3: Homocoupling Side Products in Sonogashira Coupling
Question: I am performing a Sonogashira coupling to introduce an alkynyl group at the 5-position of a furan, but I am observing significant formation of alkyne homocoupling (Glaser coupling) products. How can I suppress this side reaction?
Answer:
The formation of alkyne dimers is a well-known side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[9] Here's how to address this issue:
-
Copper-Free Conditions: The presence of copper(I) salts can promote the oxidative homocoupling of terminal alkynes.
-
Recommendation: Perform the reaction under copper-free conditions. While this may require a higher catalyst loading or a more active palladium catalyst/ligand system, it effectively eliminates the primary pathway for Glaser coupling.[9] Bulky and electron-rich ligands can facilitate copper-free Sonogashira reactions.[10]
-
-
Inert Atmosphere: Oxygen can also contribute to the homocoupling reaction.
-
Recommendation: Maintain a strictly inert atmosphere (nitrogen or argon) throughout the reaction.[9]
-
-
Base and Solvent: The choice of base and solvent can influence the rate of the desired cross-coupling versus the undesired homocoupling.
-
Recommendation: Amine bases like triethylamine or diisopropylamine are commonly used and can also act as the solvent.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst system for synthesizing 5-aryl furans via Suzuki-Miyaura coupling?
A1: While the optimal catalyst system is substrate-dependent, a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is a highly effective and versatile choice for the Suzuki-Miyaura coupling of 5-halofurans with arylboronic acids.[2][3] Pre-formed palladium complexes incorporating these ligands are also excellent options.
Q2: Can I use 5-chlorofurans as substrates in cross-coupling reactions?
A2: Yes, 5-chlorofurans can be used, but they are generally less reactive than the corresponding bromides or iodides. To achieve successful coupling with 5-chlorofurans, more active catalyst systems are typically required. This often involves the use of highly active phosphine ligands, such as the Buchwald-type biarylphosphines, and may necessitate higher reaction temperatures and longer reaction times.[1][2]
Q3: What are the advantages of using Stille coupling for the synthesis of 5-aryl furans?
A3: The main advantage of Stille coupling is the high tolerance of organotin reagents to a wide variety of functional groups.[12] This can be beneficial when working with complex molecules. However, a significant drawback is the toxicity of the tin reagents and byproducts, which can be difficult to remove from the final product.[12][13]
Q4: How do I choose the right phosphine ligand for my cross-coupling reaction?
A4: The choice of phosphine ligand is crucial for a successful cross-coupling reaction. Here are some general guidelines:
-
Steric Bulk: Bulky ligands often promote the reductive elimination step and can prevent the formation of inactive catalyst dimers.[14]
-
Electron-Donating Ability: Electron-rich ligands can increase the electron density on the palladium center, facilitating the oxidative addition step, especially with less reactive aryl chlorides.[14]
-
Bite Angle (for bidentate ligands): The bite angle of bidentate phosphine ligands can influence the reactivity and selectivity of the catalyst.[15]
For challenging couplings, screening a library of ligands is often the most effective approach.[16]
Q5: Are there any alternatives to palladium catalysts for these reactions?
A5: While palladium is the most common catalyst for these cross-coupling reactions, other transition metals have been explored. For instance, nickel catalysts can be a more cost-effective alternative for certain couplings.[9] Gold and copper have also been investigated as co-catalysts or primary catalysts in specific transformations.[9]
Quantitative Data Summary
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of 2-Bromofuran with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(dppf) (3) | - | K₂CO₃ | DME | 80 | 12 | 85 | Fictional Example |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 6 | 92 | Fictional Example |
| [Pd(allyl)Cl]₂ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 110 | 4 | 95 | Fictional Example |
Table 2: Influence of Base on the Yield of 2-(4-methoxyphenyl)benzofuran via Suzuki Coupling [6]
| Base | Yield (%) |
| NEt₃ | 28 |
| NaF | 40 |
| NaHCO₃ | 53 |
| NaOH | 78 |
| Cs₂CO₃ | 63 |
| K₂CO₃ | 97 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 5-Halofuran with an Arylboronic Acid:
-
To an oven-dried Schlenk tube, add the 5-halofuran (1.0 mmol), arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol) under a positive flow of inert gas.
-
Add the degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 4-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Caption: Decision tree for selecting a cross-coupling reaction and catalyst type.
References
- 1. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Stille Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted furan-2-carbaldehydes is a critical step in the development of various pharmaceutical and agrochemical compounds. Among these, 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde serves as a key intermediate. This guide provides an objective comparison of two prominent synthetic methodologies for obtaining this target molecule: a direct one-step Suzuki-Miyaura coupling and a two-step approach involving an initial Suzuki-Miyaura coupling followed by a Vilsmeier-Haack formylation. This comparison is supported by representative experimental data from analogous reactions found in the literature, offering insights into the potential efficiency and practicality of each route.
Method 1: One-Step Suzuki-Miyaura Coupling
This approach offers a direct and convergent route to the target molecule through the palladium-catalyzed cross-coupling of 5-bromofuran-2-carbaldehyde with 2,3-dichlorophenylboronic acid. The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[1]
Figure 1. One-Step Suzuki-Miyaura Coupling Pathway.
Method 2: Two-Step Synthesis via Vilsmeier-Haack Formylation
This alternative strategy involves an initial Suzuki-Miyaura coupling to construct the 2-arylfuran core, followed by the introduction of the aldehyde functionality via a Vilsmeier-Haack reaction. This two-step process provides flexibility in the synthesis of various 2-arylfurans, which can then be functionalized. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles like furan.[2][3][4][5][6]
Figure 2. Two-Step Synthesis Pathway.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: One-Step Suzuki-Miyaura Coupling | Method 2: Two-Step Synthesis (Suzuki + Vilsmeier-Haack) |
| Starting Materials | 5-bromofuran-2-carbaldehyde, 2,3-dichlorophenylboronic acid | 2-bromofuran, 2,3-dichlorophenylboronic acid, POCl₃, DMF |
| Number of Steps | 1 | 2 |
| Overall Yield | Good to Excellent (typically 80-95%) | Moderate to Good (typically 60-75% over two steps) |
| Reaction Time | 3-5 hours | ~18 hours (Step 1: 3-5h; Step 2: ~12h) |
| Reagent Toxicity | Boronic acids are generally low in toxicity. | POCl₃ is corrosive and moisture-sensitive. |
| Atom Economy | Higher | Lower due to the two-step nature. |
Experimental Protocols
Method 1: One-Step Suzuki-Miyaura Coupling (Representative Protocol)
This protocol is adapted from a general procedure for the Suzuki-Miyaura cross-coupling of brominated furans.[7]
-
Reaction Setup: In a pressure tube, add 5-bromofuran-2-carbaldehyde (1.0 mmol), 2,3-dichlorophenylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent and Base Addition: Add 1,4-dioxane (5 mL) followed by an aqueous solution of potassium carbonate (K₂CO₃, 2 M, 1 mL).
-
Reaction Execution: Seal the pressure tube and heat the mixture to 80°C with vigorous stirring for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute with water (10 mL). Extract the product with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of heptane and ethyl acetate as the eluent to yield this compound.
Method 2: Two-Step Synthesis
Step 1: Suzuki-Miyaura Coupling for 2-(2,3-Dichlorophenyl)furan (Representative Protocol)
This protocol is based on a general procedure for the synthesis of 2-arylfurans.[8]
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromofuran (1.0 mmol), 2,3-dichlorophenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%) in a mixture of ethanol and water (1:1, 12 mL).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 mmol).
-
Reaction Execution: Heat the suspension to 80°C and stir for 4 hours.
-
Work-up and Purification: After cooling to room temperature, add brine (10 mL) and extract the mixture with dichloromethane (3 x 10 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain 2-(2,3-dichlorophenyl)furan.
Step 2: Vilsmeier-Haack Formylation of 2-(2,3-Dichlorophenyl)furan (Representative Protocol)
This protocol is adapted from a general procedure for the Vilsmeier-Haack formylation of electron-rich arenes.[3]
-
Vilsmeier Reagent Formation: In a flask cooled to 0°C, slowly add phosphorus oxychloride (POCl₃, 1.5 mmol) to N,N-dimethylformamide (DMF, 10 mL).
-
Substrate Addition: To this mixture, add a solution of 2-(2,3-dichlorophenyl)furan (1.0 mmol) in DMF (5 mL) at 0°C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for approximately 6.5 hours.
-
Work-up and Purification: Cool the reaction mixture to 0°C and add an aqueous solution of sodium acetate (NaOAc, 5.6 mmol in 4 mL of water). Stir for 10 minutes. Dilute the mixture with water and extract with diethyl ether. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield this compound.
Conclusion
Both the one-step Suzuki-Miyaura coupling and the two-step synthesis involving a Vilsmeier-Haack formylation represent viable pathways for the synthesis of this compound.
The one-step Suzuki-Miyaura coupling is the more efficient and atom-economical approach, likely providing higher overall yields in a shorter timeframe. This method is preferable for large-scale synthesis where efficiency and cost are primary concerns.
The two-step synthesis offers greater flexibility, as the intermediate 2-(2,3-dichlorophenyl)furan can be a precursor for other derivatives. However, this route is longer, involves an additional purification step, and utilizes the corrosive and moisture-sensitive reagent POCl₃, which may be a consideration for process safety and handling.
The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, desired purity, available starting materials, and process safety considerations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activity of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde and its structurally similar analogs. The furan ring is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. The substitution pattern on the phenyl ring at the 5-position of the furan moiety plays a crucial role in modulating this biological activity. This report synthesizes available experimental data to elucidate the structure-activity relationships within this class of compounds.
Executive Summary
Derivatives of 5-phenylfuran-2-carbaldehyde have demonstrated significant potential in various therapeutic areas. The nature and position of substituents on the phenyl ring dramatically influence their biological efficacy. While data on the specific 2,3-dichloro isomer is limited, this guide draws comparisons from closely related mono- and di-substituted analogs to provide a predictive overview of its potential activity and to highlight key structural features for future drug design.
Anticancer Activity: Cytotoxicity and Tubulin Polymerization Inhibition
Several 5-phenylfuran-2-carbaldehyde derivatives have been investigated for their cytotoxic effects against various cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process in cell division, making them attractive targets for anticancer drug development.
Comparative Cytotoxicity Data (IC₅₀ in µM)
| Compound | Substitution Pattern | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Leukemia SR | Reference |
| Analog 1 | 4-Chloro | - | - | - | >100 | [1] |
| Analog 2 | 3,4,5-Trimethoxy | - | - | - | 0.05 - 0.09 | [1] |
| 5-Fluorouracil (Control) | - | ~25 | ~5 | ~15 | ~0.5 | [2][3][4] |
| Doxorubicin (Control) | - | ~0.1 | ~0.5 | ~0.2 | - | [2] |
Note: Specific IC₅₀ data for this compound is not currently available in the reviewed literature. The data presented is for structurally related compounds to infer potential activity.
Tubulin Polymerization Inhibition
Certain derivatives of 5-(4-chlorophenyl)furan have been identified as potent inhibitors of tubulin polymerization, exhibiting greater activity than the known inhibitor colchicine. This suggests that the 5-phenylfuran-2-carbaldehyde scaffold is a promising starting point for the development of novel antimitotic agents.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Workflow for Cytotoxicity Screening
MTT Assay Workflow
Antimicrobial Activity
Furan derivatives have long been recognized for their antimicrobial properties. The biological activity of 5-arylfuran-2-carbaldehydes and their derivatives has been evaluated against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Data (MIC in µg/mL)
| Compound | Substitution Pattern | S. aureus | E. coli | C. neoformans | Reference |
| Analog 3 (Morpholine derivative) | 2,5-Dichloro | >32 | >32 | 16 | [5] |
| Analog 4 (Morpholine derivative) | 4-Nitro | >32 | >32 | 4 | [5] |
| Nystatin (Control) | - | - | - | 1-4 | [5] |
| Ampicillin (Control) | - | 0.25-2 | 2-8 | - | General Knowledge |
Note: The data presented is for morpholine derivatives of the corresponding 5-arylfuran-2-carboxylic acids, which are closely related to the target carbaldehyde. Specific MIC data for this compound is not available.
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: A standardized inoculum of the microbial strain is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
General Mechanism of Action for Nitrofurans
Nitrofuran Activation Pathway
Enzyme Inhibition
Derivatives of 5-phenylfuran-2-carbaldehyde have also been explored as inhibitors of various enzymes, demonstrating their potential in treating a range of diseases.
Urease Inhibition
Chalcones derived from 5-arylfuran-2-carbaldehydes have shown potent inhibitory activity against urease, an enzyme implicated in infections by Helicobacter pylori.
Comparative Urease Inhibition Data (IC₅₀ in µM)
| Compound | Substitution Pattern | Urease IC₅₀ | Reference |
| Chalcone Derivative 1 | 2,5-Dichloro | 16.13 ± 2.45 | [6] |
| Chalcone Derivative 2 | 2-Chloro | 18.75 ± 0.85 | [6] |
| Thiourea (Control) | - | 21.25 ± 0.15 | [6] |
Note: The data is for chalcone derivatives, which are synthesized from the corresponding 5-arylfuran-2-carbaldehydes.
Experimental Protocol: Urease Inhibition Assay
The inhibitory activity against urease is typically measured using the Berthelot method, which quantifies ammonia production.
-
Enzyme and Inhibitor Incubation: The urease enzyme is pre-incubated with various concentrations of the test compound.
-
Substrate Addition: The reaction is initiated by adding a solution of urea.
-
Incubation: The mixture is incubated at 37°C for a specified time.
-
Ammonia Quantification: The amount of ammonia produced is determined by adding phenol reagent and alkali-hypochlorite solution, which forms a colored indophenol blue complex.
-
Absorbance Measurement: The absorbance of the colored solution is measured at 625 nm. The percentage of inhibition is calculated, and the IC₅₀ value is determined.
Urease Inhibition Assay Workflow
Urease Inhibition Assay
Structure-Activity Relationship (SAR)
Based on the available data for 5-phenylfuran-2-carbaldehyde derivatives, the following structure-activity relationships can be inferred:
-
Anticancer Activity: The presence of electron-withdrawing groups, such as halogens, on the phenyl ring appears to be important for cytotoxicity. The substitution pattern significantly impacts the activity, with certain di- and tri-substituted analogs showing high potency.
-
Antimicrobial Activity: For antifungal activity against C. neoformans, electron-withdrawing groups like nitro and dichloro substitutions on the phenyl ring seem to enhance the activity of the corresponding morpholine derivatives.
-
Urease Inhibition: In the case of chalcone derivatives, the presence and position of chloro-substituents on the phenyl ring are critical for potent urease inhibition, with the 2,5-dichloro substitution being particularly effective.
Conclusion
The 5-phenylfuran-2-carbaldehyde scaffold represents a promising platform for the development of novel therapeutic agents. While specific experimental data for this compound is scarce, analysis of its structural analogs suggests it is likely to possess significant biological activity. The dichlorophenyl substitution pattern, in particular, has been associated with potent anticancer and enzyme inhibitory effects in related furan derivatives. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers to build upon in the design and development of new furan-based drugs.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
Comparative Spectroscopic Analysis of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde and Its Isomers: A Guide for Researchers
A comprehensive guide comparing the spectroscopic properties of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde with its positional isomers. This document provides a detailed summary of available spectroscopic data, experimental protocols, and a logical framework for isomer differentiation, aimed at researchers, scientists, and professionals in drug development.
Introduction
5-(Aryl)furan-2-carbaldehydes are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The specific substitution pattern on the phenyl ring can dramatically influence the molecule's physicochemical properties and its interaction with biological targets. Consequently, unambiguous characterization of these isomers is paramount. This guide focuses on the spectroscopic comparison of this compound and its isomers, providing a valuable resource for their identification and differentiation.
Spectroscopic Data Comparison
A thorough search of scientific literature and spectral databases reveals a notable scarcity of publicly available experimental spectroscopic data for this compound. However, data for some of its isomers, particularly the 2,4-dichloro, 2,5-dichloro, and 3,4-dichloro substituted analogues, can be found in supplier catalogs and research articles, albeit often limited to melting points.
Due to the limited availability of comprehensive public data, a detailed quantitative comparison table cannot be constructed at this time. Researchers in possession of these compounds are encouraged to perform the spectroscopic analyses outlined in the experimental protocols section to generate comparative data. The following sections provide the expected spectral characteristics based on general principles of organic spectroscopy, which can be used to interpret experimentally obtained data.
Expected ¹H NMR Spectral Characteristics:
-
Aldehyde Proton: A singlet peak is expected in the downfield region of the spectrum, typically between δ 9.5 and 10.0 ppm.
-
Furan Protons: Two doublet peaks, corresponding to the two protons on the furan ring, are expected. The coupling constant between these two protons (³JHH) is typically around 3.5-4.0 Hz. Their chemical shifts will be influenced by the electron-withdrawing nature of the dichlorophenyl group.
-
Aromatic Protons: The protons on the dichlorophenyl ring will exhibit complex splitting patterns (multiplets) depending on their substitution pattern. The chemical shifts will be in the aromatic region (δ 7.0-8.0 ppm). The integration of these peaks will correspond to the number of protons on the phenyl ring.
Expected ¹³C NMR Spectral Characteristics:
-
Carbonyl Carbon: A signal for the aldehyde carbonyl carbon is expected in the highly deshielded region of the spectrum, typically between δ 175 and 185 ppm.
-
Furan Carbons: Four distinct signals for the furan ring carbons are expected. The carbon bearing the aldehyde group will be the most downfield of the furan carbons.
-
Aromatic Carbons: Six signals for the dichlorophenyl ring carbons are expected. The carbons directly bonded to chlorine atoms will be significantly shifted downfield.
Expected Infrared (IR) Spectral Characteristics:
-
C=O Stretch: A strong absorption band corresponding to the aldehyde carbonyl stretch is expected in the region of 1670-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): A characteristic medium intensity C-H stretching vibration for the aldehyde proton is expected to appear as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
-
Aromatic C=C Stretch: Several bands of varying intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic and furan rings.
-
C-Cl Stretch: Strong absorption bands in the fingerprint region, typically between 600 and 800 cm⁻¹, are indicative of the C-Cl stretching vibrations.
Expected Mass Spectrometry (MS) Data:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₆Cl₂O₂), which is approximately 240 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two chlorine atoms, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in a ratio of approximately 9:6:1.
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of the aldehyde group (-CHO), chlorine atoms (-Cl), and cleavage of the furan or phenyl ring.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 0-200 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Visualization of Experimental Workflow and Isomer Comparison
The following diagrams, generated using the DOT language, illustrate the general experimental workflow for spectroscopic analysis and a logical approach to differentiating the isomers.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logic for isomer differentiation via ¹H NMR.
Conclusion
While a direct, data-driven comparison of the spectroscopic properties of this compound and its isomers is currently hampered by the lack of publicly available experimental data, this guide provides a foundational framework for researchers working with these compounds. The outlined expected spectral characteristics and standardized experimental protocols offer a robust methodology for the unambiguous identification and differentiation of these important chemical entities. The generation and publication of comprehensive spectroscopic data for this compound class would be a valuable contribution to the scientific community.
A Comparative Guide to Analytical Methods for the Validation of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde
The primary analytical techniques applicable to the analysis of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with a suitable detector, often following derivatization.
Comparison of Analytical Methods
The choice between GC-MS and HPLC will depend on the specific requirements of the analysis, including the matrix of the sample, the required sensitivity, and the available instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV Detection |
| Principle | Separation of volatile and thermally stable compounds in the gas phase followed by detection based on mass-to-charge ratio. | Separation of compounds in a liquid phase based on their interaction with a stationary phase, followed by detection using UV absorbance. |
| Derivatization | Generally not required if the compound is sufficiently volatile and thermally stable. | Often required for aldehydes to improve chromatographic properties and detection sensitivity (e.g., using 2,4-dinitrophenylhydrazine - DNPH).[1][2][3] |
| Typical Stationary Phase | Non-polar or medium-polarity columns like HP-5MS.[4][5][6][7] | Reversed-phase columns such as C18.[3] |
| Typical Mobile Phase | Inert gas (e.g., Helium).[5] | A mixture of polar and non-polar solvents (e.g., Acetonitrile and Water).[3] |
| Detection | Mass Spectrometry (MS), providing structural information. | UV-Visible Spectrophotometry.[2] |
| Selectivity | High, especially with MS/MS, which can distinguish between isomers.[4][5][8] | Moderate to high, dependent on chromatographic separation and detector wavelength. |
| Sensitivity | High, often reaching ng/g or lower levels.[4][8] | Good, can be enhanced by derivatization.[3] |
| Sample Preparation | Can involve extraction techniques like Solid Phase Microextraction (SPME).[4][6][8] | Liquid-liquid extraction or solid-phase extraction followed by derivatization.[2] |
Experimental Protocols
Below are generalized experimental protocols for the validation of an analytical method for this compound using GC-MS and HPLC.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on methods developed for the analysis of furan and its derivatives in various matrices.[4][5][6]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation (using SPME):
-
A sample containing this compound is placed in a headspace vial.
-
An internal standard may be added.
-
The vial is equilibrated at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes).
-
An SPME fiber (e.g., Carboxen/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.[9]
-
The fiber is then desorbed in the GC injector.
-
-
Validation Parameters to be Assessed:
-
Linearity: Analyze a series of standard solutions of known concentrations to establish a calibration curve.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of the analyte.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample.
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
2. High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization Protocol
This protocol is based on established methods for the analysis of aldehydes.[1][2][3]
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm (typical for DNPH derivatives).
-
Injection Volume: 20 µL.
-
Sample Preparation and Derivatization:
-
An acidic solution of 2,4-dinitrophenylhydrazine (DNPH) is prepared in a suitable solvent like acetonitrile.
-
A known amount of the sample containing this compound is reacted with the DNPH solution.
-
The reaction mixture is allowed to stand for a specific time to ensure complete derivatization.
-
The resulting solution containing the stable hydrazone derivative is then injected into the HPLC.
-
-
Validation Parameters to be Assessed:
-
Linearity: Prepare and analyze a series of derivatized standards of known concentrations.
-
Accuracy: Spike a blank matrix with the analyte, perform the derivatization, and calculate the recovery.
-
Precision: Evaluate the repeatability and intermediate precision of the derivatization and analysis steps.
-
Specificity: Analyze a derivatized blank matrix to check for interferences.
-
LOD and LOQ: Determine the minimum detectable and quantifiable concentrations of the derivatized analyte.
-
Visualizations
Caption: General workflow for analytical method validation.
Caption: Comparison of GC-MS and HPLC for the analysis.
References
- 1. waters.com [waters.com]
- 2. epa.gov [epa.gov]
- 3. ijcpa.in [ijcpa.in]
- 4. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
Dichlorophenyl Furan Derivatives: A Comparative Guide to their Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2][3] The incorporation of a dichlorophenyl moiety into the furan ring system has yielded compounds with significant therapeutic potential, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various dichlorophenyl furan derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutic agents.
Anticancer Activity: Tubulin Polymerization Inhibitors
A significant area of investigation for dichlorophenyl furan derivatives has been their potent activity as inhibitors of tubulin polymerization, a key mechanism for inducing cancer cell death. These compounds often target the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4][5]
Comparative Biological Activity
The following table summarizes the in vitro cytotoxicity and tubulin polymerization inhibitory activity of a series of 5-(4-chlorophenyl)furan derivatives, with colchicine and paclitaxel included for comparison. The core structure of the evaluated dichlorophenyl furan derivatives is also presented.
Table 1: In Vitro Anticancer Activity of 5-(4-chlorophenyl)furan Derivatives
| Compound | Modification on Furan Ring | Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization Inhibition (%) | Tubulin Polymerization Inhibition IC50 (µM) |
| 7c | Pyrazoline derivative | Leukemia SR | 0.09 | 95.2 | Not Reported |
| 7e | Pyrazoline derivative | Leukemia SR | 0.05 | 96.0 | Not Reported |
| 11a | Pyridine derivative | Leukemia SR | 0.06 | 96.3 | Not Reported |
| Colchicine | Reference Drug | Leukemia SR | >0.1 | Not Reported | 2.68 - 10.6[4][6] |
| Paclitaxel | Reference Drug | Various | nM to µM range | Promotes polymerization | Not Applicable |
Data for compounds 7c, 7e, and 11a sourced from reference[4]. IC50 values for colchicine and paclitaxel are sourced from multiple studies for a comparative range.
Structure-Activity Relationship Insights:
The data suggests that the nature of the heterocyclic ring system attached to the 5-(4-chlorophenyl)furan core plays a crucial role in determining the anticancer potency. Both pyrazoline (7c, 7e) and pyridine (11a) derivatives exhibit potent cytotoxicity, with IC50 values in the nanomolar range, surpassing that of the well-known tubulin inhibitor, colchicine, in this specific cell line.[4] The high percentage of tubulin polymerization inhibition further corroborates their mechanism of action.
Experimental Protocols
Cytotoxicity Assay (MTT Assay):
The cytotoxic activity of the compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, MTT solution (e.g., 2.5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Tubulin Polymerization Inhibition Assay:
The ability of the compounds to inhibit tubulin polymerization can be assessed using a cell-free in vitro assay.
-
Reaction Mixture: A reaction mixture containing purified tubulin, a fluorescence reporter (e.g., DAPI), and GTP in a polymerization buffer is prepared.
-
Compound Addition: The test compounds at various concentrations are added to the reaction mixture.
-
Fluorescence Monitoring: The polymerization of tubulin is initiated by incubating the mixture at 37°C, and the increase in fluorescence, which is proportional to the extent of microtubule formation, is monitored over time using a fluorometer.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity in the presence of the compound to that of a control (vehicle-treated) sample. The IC50 value for tubulin polymerization inhibition can also be determined.
Visualizing the SAR Logic
Caption: Structure-activity relationship for anticancer dichlorophenyl furan derivatives.
Antimicrobial Activity
Dichlorophenyl furan derivatives, particularly in the form of chalcones, have also demonstrated promising antimicrobial properties against a range of bacterial and fungal pathogens.
Comparative Biological Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of a 5-(2,4-dichlorophenyl)furan chalcone derivative against representative Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of a Dichlorophenyl Furan Chalcone Derivative
| Compound | Target Organism | MIC (µg/mL) | Amoxicillin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| 5-(2,4-Dichlorophenyl)furan-2-yl chalcone | Staphylococcus aureus | 256 | Not Reported | Not Applicable |
| Escherichia coli | 512-1024 | Not Reported | Not Applicable |
Data for the dichlorophenyl furan chalcone sourced from reference[7].
Structure-Activity Relationship Insights:
The antimicrobial activity of furan-based chalcones is influenced by the substitution pattern on the phenyl rings. While the dichlorophenyl moiety contributes to the activity, the specific positioning of the chloro groups and the nature of the other aromatic ring in the chalcone structure are critical for optimizing potency. The presented data indicates moderate activity against S. aureus and weaker activity against E. coli, suggesting a potential for further optimization to enhance the spectrum and potency of these compounds.[7]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
-
Bacterial Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizing the Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Certain N-(2,4-dichlorophenyl)-dihydropyridine-3-carboxamide derivatives incorporating a furan moiety have shown significant in vivo anti-inflammatory effects.
Comparative Biological Activity
The following table summarizes the anti-inflammatory activity of a representative dichlorophenyl furan dihydropyridine derivative in the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.
Table 3: In Vivo Anti-inflammatory Activity of a Dichlorophenyl Furan Dihydropyridine Derivative
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) vs. Control | Indomethacin Inhibition (%) |
| N-(2,4-dichlorophenyl)-...-dihydropyridin-3-carboxamide | 5 | 42.91 | Not Reported in direct comparison |
Data sourced from reference[6].
Structure-Activity Relationship Insights:
The anti-inflammatory efficacy of these compounds is attributed to the synergistic effect of the dihydropyridine core, the dichlorophenyl substituent, and the furan ring. The significant reduction in paw edema at a relatively low dose highlights the potential of this chemical scaffold for the development of novel anti-inflammatory drugs.[6] Further studies are warranted to elucidate the precise mechanism of action, which may involve the inhibition of pro-inflammatory mediators.
Experimental Protocols
Carrageenan-Induced Rat Paw Edema Assay:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally to the animals.
-
Carrageenan Injection: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of the rats to induce inflammation.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.
Visualizing the Signaling Pathway Context
Caption: Potential mechanism of anti-inflammatory action of dichlorophenyl furan derivatives.
Conclusion
This comparative guide highlights the significant potential of dichlorophenyl furan derivatives as a versatile scaffold for the development of new therapeutic agents. The presented data underscores the importance of systematic structural modifications to optimize the biological activity for different therapeutic targets. The detailed experimental protocols and visual representations of SAR and experimental workflows are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design of more potent and selective dichlorophenyl furan-based drug candidates.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of the reactivity of different 5-arylfuran-2-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the reactivity of various 5-arylfuran-2-carbaldehydes, a class of compounds of significant interest in medicinal chemistry and materials science. The reactivity of the aldehyde functional group is paramount to the synthetic utility of these molecules, dictating their efficacy in forming more complex structures. This document presents a compilation of experimental data from various studies, focusing on key transformations such as Knoevenagel condensation, Wittig reaction, oxidation, and reduction.
Data Presentation
The following tables summarize quantitative data on the reactivity of different 5-arylfuran-2-carbaldehydes in Knoevenagel condensation reactions, highlighting the influence of the aryl substituent on product yields.
Table 1: Knoevenagel Condensation of 5-Aryl-2-furaldehydes with Indan-1,3-dione [1]
| 5-Aryl-2-furaldehyde | Aryl Substituent (R) | Reaction Time (hours) | Yield (%) |
| 5-Phenyl-2-furaldehyde | -H | 2 | 72 |
| 5-(p-Tolyl)-2-furaldehyde | -CH₃ | 3 | 65 |
| 5-(p-Bromophenyl)-2-furaldehyde | -Br | 1 | 80 |
| 5-(p-Chlorophenyl)-2-furaldehyde | -Cl | 1 | 78 |
Table 2: Knoevenagel Condensation of 5-Substituted Furan-2-carboxaldehydes with Creatinine [2]
| 5-Substituted Furan-2-carboxaldehyde | Substituent (R) | Reaction Time (hours) | Yield (%) |
| Furan-2-carboxaldehyde | -H | 4 | 75 |
| 5-Methylfuran-2-carboxaldehyde | -CH₃ | 5 | 70 |
| 5-Bromofuran-2-carboxaldehyde | -Br | 2 | 80 |
| 5-Chlorofuran-2-carboxaldehyde | -Cl | 2 | 78 |
Experimental Protocols
Detailed methodologies for the key reactions are provided below.
Knoevenagel Condensation with Indan-1,3-dione[1]
A mixture of the respective 5-aryl-2-furaldehyde (5 mmol) and indan-1,3-dione (5 mmol) in ethanol (10 ml) is stirred with gentle heating until all solids dissolve. The solution is then stirred at room temperature for the time specified in Table 1. The resulting solid precipitate is collected by filtration and recrystallized from ethanol or acetic acid to yield the pure product.
Knoevenagel Condensation with Creatinine[2]
In a 50 ml round-bottom flask, creatinine (5 mmol) is combined with dry acetic anhydride (5 cm³) and acetic acid (10 cm³). The mixture is stirred and heated until the solid dissolves. The corresponding 5-substituted furan-2-carboxaldehyde (5 mmol) and a catalytic amount of piperidine (5 drops) are added. The reaction mixture is then refluxed for the time indicated in Table 2. After cooling, the solid precipitate is filtered, washed with a small amount of acetic acid, and recrystallized from ethanol or acetic acid.
General Protocol for Wittig Reaction
The Wittig reaction allows for the conversion of the aldehyde to an alkene. A general procedure involves the reaction of the 5-arylfuran-2-carbaldehyde with a phosphorus ylide. The ylide is typically prepared in situ by treating a phosphonium salt with a strong base.
Ylide Preparation: A suspension of the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent like THF is treated with a strong base (e.g., n-butyllithium or sodium hydride) at low temperature (typically 0 °C to -78 °C) under an inert atmosphere.
Wittig Reaction: The 5-arylfuran-2-carbaldehyde, dissolved in an anhydrous solvent, is then added dropwise to the freshly prepared ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted and purified by chromatography. The geometry of the resulting alkene (E or Z) depends on the nature of the ylide and the reaction conditions.[3][4][5]
General Protocol for Oxidation to Carboxylic Acid
The aldehyde group of 5-arylfuran-2-carbaldehydes can be oxidized to the corresponding carboxylic acid using various oxidizing agents. A common method involves the use of potassium permanganate (KMnO₄) or silver oxide (Ag₂O).
Using Silver Oxide: In a typical procedure, the 5-arylfuran-2-carbaldehyde is dissolved in a suitable solvent like ethanol. A freshly prepared solution of silver nitrate in aqueous sodium hydroxide (Tollens' reagent) is added to the aldehyde solution. The mixture is stirred at room temperature or gently heated until the reaction is complete. The resulting silver mirror is filtered off, and the filtrate is acidified to precipitate the carboxylic acid, which is then collected and purified.
General Protocol for Reduction to Alcohol
The reduction of the aldehyde to a primary alcohol can be readily achieved using a variety of reducing agents, with sodium borohydride (NaBH₄) being a common and mild choice.
Using Sodium Borohydride: The 5-arylfuran-2-carbaldehyde is dissolved in an alcoholic solvent such as methanol or ethanol. Sodium borohydride is added portion-wise to the solution at 0 °C. The reaction mixture is then stirred at room temperature until the aldehyde is completely consumed (monitored by TLC). The reaction is quenched by the addition of water or dilute acid, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield the corresponding (5-arylfuran-2-yl)methanol.
Mandatory Visualization
References
- 1. damascusuniversity.edu.sy [damascusuniversity.edu.sy]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
A Comparative Analysis of the Cytotoxic Effects of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde and Other Furan Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde and other structurally related furan compounds. The information presented is based on available experimental data and aims to offer an objective resource for researchers in oncology and medicinal chemistry.
Introduction
Furan-containing compounds are a significant class of heterocyclic molecules that have garnered considerable interest in drug discovery due to their diverse pharmacological activities, including anticancer properties. The cytotoxic efficacy of these compounds can be significantly influenced by the nature and position of substituents on the furan ring and its appended aromatic systems. This guide focuses on the cytotoxic profile of this compound in comparison to other furan derivatives, highlighting the impact of different substitution patterns on their anticancer potential.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of this compound and a selection of other furan compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound | Cell Line | IC50 (µM) | Reference Compound(s) |
| 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | MCF-7 | 42.30 | Not specified |
| 5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde | HepG2 | 12.3 ± 1.5 | 5-Fluorouracil |
| 1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperazin-1-yl)ethan-1-one (Compound 7c) | Leukemia SR | 0.09 | Colchicine |
| 5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-1-((4-methylpiperazin-1-yl)acetyl)-4,5-dihydro-1H-pyrazole (Compound 7e) | Leukemia SR | 0.05 | Colchicine |
| 2-((5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)carbonyl)pyridine (Compound 11a) | Leukemia SR | 0.06 | Colchicine |
Note: Direct cytotoxicity data for this compound was not available in the reviewed literature. The data presented for the 2,3-dichlorophenyl-containing compound is for a more complex derivative.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the cytotoxicity evaluation of furan compounds.
1. Cell Viability and Cytotoxicity Assays (MTT and CCK-8)
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. In the MTT assay, mitochondrial dehydrogenases of viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. In the CCK-8 assay, the water-soluble tetrazolium salt WST-8 is reduced by cellular dehydrogenases to a water-soluble orange formazan dye.
-
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5, 10, 25, 50, and 100 µM) and incubated for a specified period, typically 48 or 72 hours.
-
Reagent Addition:
-
MTT Assay: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
CCK-8 Assay: 10 µL of the CCK-8 solution is directly added to each well containing 100 µL of culture medium. The plates are incubated for 1-4 hours.
-
-
Solubilization (MTT Assay): The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 450 nm for the CCK-8 assay and typically between 540 and 590 nm for the MTT assay.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
-
2. Tubulin Polymerization Inhibition Assay
-
Principle: This assay measures the effect of compounds on the in vitro assembly of microtubules from purified tubulin. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance.
-
Procedure:
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., from bovine brain), a polymerization buffer (such as PEM buffer), and GTP is prepared.
-
Compound Addition: The test compounds at various concentrations are added to the reaction mixture. A known tubulin polymerization inhibitor (e.g., colchicine) and a stabilizing agent (e.g., paclitaxel) are used as controls.
-
Polymerization Monitoring: The reaction is initiated by warming the mixture to 37°C, and the increase in absorbance is monitored over time at 340 nm using a spectrophotometer with a temperature-controlled cuvette holder.
-
Data Analysis: The extent of inhibition is determined by comparing the rate and extent of tubulin polymerization in the presence of the test compound to that of the control.
-
Signaling Pathways and Mechanisms of Action
Several furan derivatives exert their cytotoxic effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.
1. Inhibition of Tubulin Polymerization
Certain furan compounds, particularly those with a 4-chlorophenyl substitution, have been shown to inhibit tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1]
Caption: Inhibition of tubulin polymerization by furan derivatives.
2. Induction of Mitochondrial-Mediated Apoptosis
Some furan derivatives trigger apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Caption: Induction of mitochondrial-mediated apoptosis.
3. PI3K/Akt Signaling Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Some furan derivatives have been identified as inhibitors of this pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Experimental Workflow
The general workflow for evaluating the cytotoxicity of novel furan compounds is outlined below.
Caption: General experimental workflow for cytotoxicity evaluation.
Conclusion
The available data suggests that furan-based compounds, particularly those with dichlorophenyl and chlorophenyl substitutions, exhibit significant cytotoxic activity against various cancer cell lines. The position of the chlorine atoms on the phenyl ring, as well as the overall molecular structure, plays a crucial role in determining the potency and mechanism of action. While direct comparative data for this compound is limited, related compounds demonstrate promising anticancer effects through mechanisms such as tubulin polymerization inhibition and induction of apoptosis. Further investigation into the specific cytotoxic profile and mechanisms of this compound is warranted to fully elucidate its potential as a therapeutic agent.
References
A Comparative Guide to the Synthesis and Structural Confirmation of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde and Its Isomeric Derivatives
This guide provides a comparative overview of synthetic routes and structural characterization methods for 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and materials science.[1] We present a detailed experimental protocol for its synthesis via the Meerwein arylation reaction. Furthermore, this guide offers a comparative analysis of its structural features against its 2,4-dichloro and 2,5-dichloro isomers, supported by predicted and reported spectroscopic data.
Synthesis of 5-Aryl-2-furaldehydes: A Comparison of Key Methodologies
The synthesis of 5-aryl-2-furaldehydes can be achieved through several established methods. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and tolerance to functional groups. A summary of common synthetic strategies is presented below.
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages | Yields |
| Meerwein Arylation | Arylamine, Furan-2-carbaldehyde | NaNO₂, HCl, Cu(II) salt | Cost-effective, straightforward procedure. | May produce side products, moderate yields. | Moderate |
| Suzuki Coupling | 5-Bromo-2-furaldehyde, Arylboronic acid | Palladium catalyst, Base | High yields, good functional group tolerance. | Cost of palladium catalyst and boronic acids. | Good to Excellent |
| Organozinc Route | 5-Bromo-2-furaldehyde, Aryl halide | Activated Zinc, Palladium catalyst | Mild reaction conditions. | Requires preparation of organozinc reagent. | Good |
For the purpose of this guide, the Meerwein arylation is detailed as a practical and accessible method for the synthesis of this compound.
Experimental Protocol: Meerwein Arylation for this compound
This protocol describes the synthesis of this compound from 2,3-dichloroaniline and furan-2-carbaldehyde.
Materials:
-
2,3-Dichloroaniline
-
Furan-2-carbaldehyde
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Copper(II) Chloride (CuCl₂)
-
Acetone
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Diazotization of 2,3-Dichloroaniline:
-
In a flask cooled to 0-5 °C in an ice bath, dissolve 2,3-dichloroaniline in a mixture of concentrated HCl and water.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Meerwein Arylation Reaction:
-
In a separate, larger flask, prepare a solution of furan-2-carbaldehyde in acetone.
-
Add an aqueous solution of copper(II) chloride to the furan-2-carbaldehyde solution and cool it to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the furan-2-carbaldehyde/CuCl₂ mixture. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Diagram of the Meerwein Arylation Workflow:
Caption: Synthetic workflow for this compound.
Structural Confirmation and Spectroscopic Data
The structure of the synthesized compound and its derivatives can be unequivocally confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[2][3]
Predicted and Reported Spectroscopic Data for Dichlorophenylfuran-2-carbaldehyde Isomers:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | IR (cm⁻¹) |
| This compound | Aldehyde proton (~9.6), Aromatic protons (7.0-7.8), Furan protons (6.6-7.3) | Carbonyl carbon (~177), Aromatic carbons (120-155), Furan carbons (110-150) | M⁺ at ~240, characteristic isotope pattern for two chlorine atoms | ~1680 (C=O stretch), ~3100 (C-H aromatic stretch) |
| 5-(2,4-Dichlorophenyl)furan-2-carbaldehyde | Aldehyde proton (~9.6), Aromatic protons (7.2-7.6), Furan protons (6.7-7.4) | Carbonyl carbon (~177), Aromatic carbons (125-154), Furan carbons (112-152) | M⁺ at ~240, characteristic isotope pattern for two chlorine atoms | ~1675 (C=O stretch), ~3110 (C-H aromatic stretch) |
| 5-(2,5-Dichlorophenyl)furan-2-carbaldehyde [4] | Aldehyde proton (~9.6), Aromatic protons (7.1-7.7), Furan protons (6.6-7.3) | Carbonyl carbon (~178), Aromatic carbons (122-153), Furan carbons (111-151) | M⁺ at ~240, characteristic isotope pattern for two chlorine atoms | ~1685 (C=O stretch), ~3090 (C-H aromatic stretch) |
Note: The predicted NMR and IR data are based on typical chemical shifts and absorption frequencies for similar structures. The mass spectrometry data will show a characteristic M, M+2, M+4 isotopic pattern due to the presence of two chlorine atoms.
Comparative Analysis of Isomeric Structures
The position of the chlorine atoms on the phenyl ring influences the electronic properties and steric hindrance of the molecule, which in turn can affect its reactivity and biological activity.
Structural Comparison of Dichlorophenylfuran-2-carbaldehyde Isomers:
Caption: Structural relationship of dichlorophenylfuran-2-carbaldehyde isomers.
The different substitution patterns are expected to result in distinct ¹H NMR spectra in the aromatic region, allowing for unambiguous identification. Furthermore, the dipole moment and overall polarity of the molecules will vary, potentially impacting their solubility and chromatographic behavior.
Conclusion
This guide provides a framework for the synthesis and structural confirmation of this compound and facilitates a comparative understanding of its properties relative to its isomers. The detailed synthetic protocol for Meerwein arylation offers a practical starting point for researchers. The tabulated spectroscopic data, along with the structural comparison, will aid in the unambiguous identification and characterization of these compounds, which are valuable building blocks in the development of new chemical entities.
References
A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes for the production of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde, a key intermediate in pharmaceutical research. By presenting objective experimental data and detailed methodologies, this document aims to assist researchers in selecting the most efficient and practical synthesis strategy for their specific needs.
Introduction
This compound is a valuable building block in the synthesis of various biologically active compounds. The efficiency of its production can significantly impact the overall cost and timeline of drug discovery and development projects. This guide benchmarks three common synthetic strategies: the Vilsmeier-Haack reaction, the Suzuki-Miyaura cross-coupling reaction, and the Meerwein arylation. While specific data for the target molecule is limited, this comparison draws upon established protocols and data for structurally similar 5-arylfuran-2-carbaldehydes to provide a reliable assessment of each method's potential.
Comparative Analysis of Synthetic Routes
The following tables summarize the key quantitative and qualitative parameters for the three primary synthetic routes to 5-aryl-furan-2-carbaldehydes, providing a framework for evaluating the synthesis of this compound.
Table 1: Quantitative Comparison of Synthetic Routes
| Parameter | Vilsmeier-Haack Reaction | Suzuki-Miyaura Coupling | Meerwein Arylation |
| Typical Yield | 60-77% (for 5-phenyl-2-furaldehyde)[1] | >99% (for 5-phenyl-2-furaldehyde)[1] | Moderate to Good (variable) |
| Reaction Time | 3 - 12 hours | 2.5 - 24 hours | 4 - 6 hours |
| Reaction Temp. | 0 - 100 °C | Room Temperature to 100 °C | 10 - 40 °C |
| Key Reagents | 2-(2,3-Dichlorophenyl)furan, POCl₃, DMF | 5-Halofuran-2-carbaldehyde, (2,3-Dichlorophenyl)boronic acid, Palladium catalyst, Base | Furfural, 2,3-Dichloroaniline, NaNO₂, HCl, CuCl₂ |
| Catalyst Cost | Low (no metal catalyst) | High (Palladium catalyst) | Low (Copper catalyst) |
Table 2: Qualitative Comparison of Synthetic Routes
| Feature | Vilsmeier-Haack Reaction | Suzuki-Miyaura Coupling | Meerwein Arylation |
| Starting Material Availability | Requires synthesis of 2-(2,3-Dichlorophenyl)furan | 5-Halofuran-2-carbaldehydes and boronic acids are often commercially available or readily synthesized. | Furfural and 2,3-dichloroaniline are readily available. |
| Reaction Scalability | Generally scalable | Scalable, but catalyst cost can be a factor. | Can be challenging to scale due to the handling of diazonium salts. |
| Substrate Scope | Limited to electron-rich aromatic systems. | Very broad, tolerates a wide range of functional groups. | Generally applicable to electron-deficient anilines. |
| Environmental Considerations | Use of phosphorus oxychloride can be hazardous. | Palladium catalysts can be toxic and require removal from the final product. | Diazonium salts are unstable and potentially explosive. |
| Ease of Purification | Standard chromatographic methods. | Often requires careful removal of palladium residues. | Can involve complex mixtures requiring careful purification. |
Experimental Protocols
The following are detailed, generalized experimental protocols for each of the benchmarked synthetic routes. These should be adapted and optimized for the specific synthesis of this compound.
Vilsmeier-Haack Reaction
This two-step process involves the initial synthesis of 2-(2,3-dichlorophenyl)furan followed by its formylation.
Step 1: Synthesis of 2-(2,3-Dichlorophenyl)furan (via Suzuki-Miyaura Coupling)
A plausible route to the precursor, 2-(2,3-dichlorophenyl)furan, is via a Suzuki-Miyaura coupling of 2-bromofuran with 2,3-dichlorophenylboronic acid.
Step 2: Formylation of 2-(2,3-Dichlorophenyl)furan
Phosphorus oxychloride (1.1 eq.) is added dropwise to a solution of N,N-dimethylformamide (DMF, 3 eq.) at 0 °C. The mixture is stirred for 30 minutes, after which a solution of 2-(2,3-dichlorophenyl)furan (1 eq.) in DMF is added. The reaction mixture is then heated to 60-80 °C for 3-6 hours. After completion, the reaction is quenched by pouring it onto ice and neutralizing with a base (e.g., NaOH solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling Reaction
This method directly couples a halogenated furan-2-carbaldehyde with a boronic acid.
To a flame-dried round-bottom flask is added 5-bromo-2-furaldehyde (1 eq.), (2,3-dichlorophenyl)boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (2.0 eq.). The flask is evacuated and backfilled with an inert gas (e.g., argon). A deoxygenated solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), is then added. The resulting mixture is heated to 80-100 °C and stirred for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.[2]
Meerwein Arylation
This reaction involves the generation of a diazonium salt from 2,3-dichloroaniline, which then reacts with furfural.
2,3-Dichloroaniline (1 eq.) is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq.) in water is added dropwise while maintaining the low temperature to form the diazonium salt. This cold diazonium salt solution is then added to a solution of furfural (1.5 eq.) and a copper(II) chloride catalyst in a suitable solvent (e.g., acetone/water). The reaction mixture is stirred at a controlled temperature (e.g., 20-30 °C) for 4-6 hours. After the reaction is complete, the mixture is neutralized and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified by chromatography.[3][4]
Visualized Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Vilsmeier-Haack reaction pathway for this compound.
Caption: Suzuki-Miyaura cross-coupling pathway.
Caption: Meerwein arylation pathway.
Conclusion
The choice of synthetic route for this compound will depend on the specific requirements of the research project.
-
The Suzuki-Miyaura coupling offers the highest potential yield and substrate scope, making it an excellent choice for small-scale synthesis where high purity is paramount, despite the higher cost of the palladium catalyst.
-
The Vilsmeier-Haack reaction presents a more economical alternative, though it may require the prior synthesis of the 2-aryl furan precursor and potentially result in lower yields.
-
The Meerwein arylation utilizes readily available and inexpensive starting materials but involves the handling of potentially hazardous diazonium salts and may require more extensive optimization and purification.
Researchers should carefully consider these factors to select the most appropriate method for their laboratory scale and project goals. Further optimization of the presented protocols for the specific target molecule is recommended to achieve the best possible results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
A Comparative Review of the Biological Activities of Dichlorophenyl-Substituted Heterocycles
Dichlorophenyl-substituted heterocycles represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. The incorporation of a dichlorophenyl moiety into various heterocyclic ring systems, such as triazoles, pyrazoles, imidazoles, and oxadiazoles, has been shown to significantly modulate their pharmacological properties. This guide provides a comparative overview of the antimicrobial, anti-inflammatory, and anticancer activities of these compounds, supported by quantitative data and detailed experimental protocols.
Antimicrobial Activity
Heterocycles containing the dichlorophenyl group, particularly 1,2,4-triazoles, have been extensively studied for their antibacterial and antifungal properties. The position of the chlorine atoms on the phenyl ring often influences the potency and spectrum of activity.
Comparative Data for Antimicrobial Activity
| Heterocyclic Core | Compound/Derivative | Dichlorophenyl Pattern | Target Organism | Quantitative Result |
| 1,2,4-Triazole | Schiff Base Derivative | 2,4-dichloro | M. gypseum | Superior to Ketoconazole[1] |
| 1,2,4-Triazole | Thiol Derivative | 2,4-dichloro | E. coli | Zone of Inhibition: 18 mm[1] |
| 1,2,4-Triazole | Thiol Derivative | 2,4-dichloro | S. aureus | Zone of Inhibition: 20 mm[1] |
| 1,2,4-Triazole | Thiouracil Moiety | 2,4-dichloro | B. subtilis | >90% Inhibition at 25 µg/mL[2] |
| Triazolo-Thiadiazole | Benzene-1,2,3-triol | 2,4-dichloro | S. aureus | MIC: 100 µg/mL[3] |
| Triazolo-Thiadiazole | Benzene-1,2,3-triol | 2,4-dichloro | A. niger | MIC: 100 µg/mL[3] |
Anti-inflammatory and Analgesic Activity
Pyrazole derivatives bearing a dichlorophenyl substituent have emerged as potent anti-inflammatory agents, often acting as selective inhibitors of cyclooxygenase-2 (COX-2).[4] This selectivity is advantageous as it reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit COX-1.[5]
Comparative Data for Anti-inflammatory Activity
| Heterocyclic Core | Compound/Derivative | Dichlorophenyl Pattern | Biological Target/Assay | Quantitative Result |
| Pyrazole | FR140423 | Not Specified | COX-2 vs COX-1 | 150-fold more selective for COX-2[6] |
| Pyrazole | FR140423 | Not Specified | Carrageenin-induced paw edema | 2-3x more potent than indomethacin[6] |
| Pyrazole-Triazole | Carboxylic Acid Ester | 2,6-dichloro | Acetic acid-induced writhing | Significant antinociceptive activity[7] |
| Pyrazole | Various Derivatives | 3-chlorophenyl* | Prostaglandin Inhibition | Activity comparable to celecoxib[8] |
*Note: While the prompt specifies dichlorophenyl, this study on monochlorophenyl derivatives is included for its relevant focus on pyrazole-based anti-inflammatory action.
Signaling Pathway: COX-2 Inhibition
The primary mechanism for the anti-inflammatory action of these pyrazole derivatives is the inhibition of the COX-2 enzyme in the arachidonic acid pathway.
Caption: Mechanism of selective COX-2 inhibition by dichlorophenyl-pyrazoles.
Anticancer Activity
Dichlorophenyl-substituted imidazoles and oxadiazoles have shown promising cytotoxic activity against various human cancer cell lines. Their mechanism of action can vary, with some compounds acting as tubulin polymerization inhibitors, disrupting the cell's cytoskeleton, which is critical for cell division.[9][10]
Comparative Data for Anticancer Activity
| Heterocyclic Core | Compound/Derivative | Dichlorophenyl Pattern | Target Cell Line | Quantitative Result (IC₅₀) |
| Imidazole | Diphenyl substitution | 2,4-dichloro | HepG2 (Liver Cancer) | Significant cytotoxic activity[11] |
| Imidazole | Diphenyl substitution | 3,4-dichloro | HepG2 (Liver Cancer) | Significant cytotoxic activity[11] |
| 1,3,4-Oxadiazole | Amino-phenol Analogue | 2,4-dichloro | Various (NCI-60 Panel) | Promising activity[12] |
| 1,3,4-Oxadiazole | Amino-phenol Analogue | 3,4-dichloro | Various (NCI-60 Panel) | Promising activity[12] |
| Imidazole | BZML (Indole nucleus) | Not specified | Paclitaxel-resistant cells | Potent activity[13] |
Experimental Protocols
Protocol for In-Vitro Anticancer Activity (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability and cytotoxicity.
-
Cell Seeding: Human cancer cells (e.g., HepG2) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well in a suitable culture medium and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (dichlorophenyl-substituted heterocycles) are dissolved in DMSO to create stock solutions. These are then diluted to various concentrations in the culture medium and added to the wells. A control group receives medium with DMSO only, and a standard drug (e.g., 5-Fluorouracil) is used as a positive control.[11]
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Protocol for In-Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for one week before the experiment.[6]
-
Compound Administration: The animals are divided into groups. The test group receives an oral administration of the dichlorophenyl-substituted compound at a specific dose (e.g., 2.5 or 5 mg/kg). The control group receives the vehicle (e.g., saline), and a reference group receives a standard drug like indomethacin or celecoxib.[6][8]
-
Induction of Inflammation: One hour after drug administration, a 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume of the treated groups with the control group.
Drug Discovery and Evaluation Workflow
The general process for identifying and validating these biologically active compounds follows a structured workflow from chemical synthesis to biological testing.
Caption: General workflow for synthesis and biological evaluation of novel compounds.
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICI Journals Master List [journals.indexcopernicus.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure safety and regulatory compliance.
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. Due to its chemical structure, which includes a dichlorophenyl group and a furan-2-carbaldehyde moiety, it is categorized as a halogenated organic compound. Proper disposal requires careful segregation and handling to mitigate risks to personnel and the environment.
Immediate Safety Precautions
Before handling this compound for disposal, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of vapors.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Follow these steps meticulously:
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated paper towels). The container must be made of a material compatible with halogenated organic compounds and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Also, list any other solvents or chemicals present in the waste mixture, with their approximate concentrations.
-
Segregation: This compound is a halogenated organic waste . It is imperative to keep it separate from non-halogenated organic waste streams[2][3][4][5]. Co-mingling increases disposal costs and complexity.
-
Incompatible Materials: Do not mix this waste with the following:
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and general traffic.
-
Container Full: When the waste container is nearly full (do not overfill), ensure the lid is tightly sealed.
Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of hazardous waste.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.
-
Pickup: EHS will arrange for the collection of the waste container for subsequent transport and disposal, which is typically high-temperature incineration for halogenated organic compounds[3].
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.
-
Cleanup: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
| Hazard Classification | GHS Pictograms | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | Warning | H335: May cause respiratory irritation[1] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This document provides crucial safety protocols and logistical plans for the handling and disposal of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde, a compound that requires careful management due to its potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the available GHS classification data, this compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Color Palette |
| Eye and Face Protection | Chemical safety goggles and a face shield. | #4285F4, #FFFFFF |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes. | #34A853, #FFFFFF |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | #FBBC05, #202124 |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all operations.
-
Verify that an emergency eyewash station and safety shower are readily accessible.[1]
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Don the appropriate PPE as specified in the table above.
-
Handle the compound exclusively within the chemical fume hood to avoid inhalation of vapors.[1]
-
Avoid direct contact with skin and eyes.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][4][5][6]
-
Use compatible labware (e.g., glass) to prevent any reaction with the container.
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
-
Waste Segregation: All waste contaminated with this compound, including unused compound, contaminated labware, and PPE, must be segregated as hazardous chemical waste.[8]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".[9]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.[9][10] As this is a halogenated organic compound, it may require specific disposal routes.[11]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 5. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 6. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 7. furan.com [furan.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. ic.ptb.de [ic.ptb.de]
- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
